4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
4-methoxy-3-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-16-8-3-2-6(9(14)15)4-7(8)13-5-10-11-12-13/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBZAJKBINVVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250614 | |
| Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083368-79-9 | |
| Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083368-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid chemical properties
[1]
Executive Summary
4-Methoxy-3-(1H-tetrazol-1-yl)benzoic acid is a specialized heterocyclic building block used primarily in medicinal chemistry and materials science.[1] Structurally, it consists of a benzoic acid core substituted with a methoxy group at the para position (C4) and a 1H-tetrazol-1-yl moiety at the meta position (C3).[1]
This compound represents a critical scaffold for the development of P2X3 receptor antagonists, antibacterial agents, and metal-organic frameworks (MOFs).[1] Its unique dual-functionality—combining a carboxylic acid (hydrogen bond donor/acceptor) with a tetrazole ring (metabolically stable, lipophilic cis-amide bioisostere)—makes it a versatile tool for modulating physicochemical properties in drug design.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Structure[1]
-
IUPAC Name: 4-Methoxy-3-(1H-tetrazol-1-yl)benzoic acid[1]
-
Common Synonyms: 3-(1H-Tetrazol-1-yl)-p-anisic acid; 1-(5-Carboxy-2-methoxyphenyl)-1H-tetrazole[1]
-
Molecular Formula: C₉H₈N₄O₃[1]
-
Molecular Weight: 220.19 g/mol [1]
Key Physicochemical Properties (Predicted & Analog-Based)
The following data is synthesized from structural analogs (e.g., 4-(1H-tetrazol-1-yl)benzoic acid) and computational models, as specific experimental data for this isomer is rare in open literature.
| Property | Value / Description | Note |
| Physical State | Solid powder | Typically off-white to pale yellow.[1] |
| Melting Point | > 210°C (Decomposition) | Tetrazoles often exhibit high thermal stability until decomposition.[1] |
| pKa (Acid) | ~4.0 – 4.2 | The carboxylic acid is the primary acidic center.[1] The tetrazole at C3 is electron-withdrawing, slightly lowering pKa vs. p-anisic acid (4.47).[1] |
| LogP | ~1.2 – 1.5 | Moderate lipophilicity; the tetrazole ring lowers LogP compared to a phenyl ring but is more lipophilic than a carboxylate.[1] |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water and non-polar solvents (Hexane, DCM). |
| H-Bond Donors | 1 (COOH) | The 1-substituted tetrazole has no N-H proton.[1] |
| H-Bond Acceptors | 5 | 3 from tetrazole nitrogen, 2 from carboxyl/methoxy oxygens.[1] |
Synthesis Strategy: The One-Pot Heterocyclization[1]
The most robust and authoritative method for synthesizing 1-substituted tetrazoles is the heterocyclization of primary amines using triethyl orthoformate (TEOF) and sodium azide.[1] This avoids the use of hazardous hydrazoic acid and unstable diazonium intermediates.[1]
Retrosynthetic Analysis
The target molecule is disconnected at the C-N bond between the phenyl ring and the tetrazole nitrogen.[1]
-
Reagents: Sodium Azide (NaN₃), Triethyl Orthoformate (HC(OEt)₃).[1]
-
Catalyst/Solvent: Glacial Acetic Acid (AcOH).[1]
Reaction Mechanism & Workflow
The reaction proceeds via the formation of an in situ imidate intermediate, which undergoes nucleophilic attack by the azide ion, followed by electrocyclic ring closure.
Figure 1: Synthetic pathway for the construction of the 1H-tetrazol-1-yl moiety.
Validated Experimental Protocol
Note: This protocol is adapted from standard methodologies for 1-aryl-1H-tetrazoles [1, 2].
Reagents:
-
3-Amino-4-methoxybenzoic acid (1.0 eq)[1]
-
Triethyl orthoformate (3.0 eq)[1]
-
Glacial acetic acid (Solvent, 10-15 volumes)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-amino-4-methoxybenzoic acid (e.g., 10 mmol) in glacial acetic acid (15 mL).
-
Addition: Add triethyl orthoformate (30 mmol) and sodium azide (12 mmol) to the suspension.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. The reaction typically becomes homogeneous as the starting material is consumed.[1]
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Look for the disappearance of the amine peak and the appearance of the product (M+1 = 221).[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL).
-
Add concentrated HCl dropwise to ensure full precipitation of the free acid (pH ~1-2).[1]
-
Caution: Ensure no residual azide is present before acidification; quench with sodium nitrite if necessary, though the reaction usually consumes the azide.[1]
-
-
Purification: Filter the precipitate, wash with cold water (3x) to remove acetic acid, and dry under vacuum. Recrystallization can be performed from Ethanol/Water if purity is <95%.[1]
Reactivity & Derivatization
Researchers utilizing this compound for drug development should be aware of its dual reactivity profile.[1]
Carboxylic Acid Reactivity (C1 Position)
The carboxylic acid is the primary handle for conjugation.[1]
-
Amide Coupling: Reacts with amines using standard coupling agents (HATU, EDC/HOBt) to form benzamides.[1] This is the standard route for generating P2X3 antagonist libraries.[1]
-
Esterification: Reacts with alcohols under acid catalysis or via the acyl chloride (generated by SOCl₂).[1]
Tetrazole Reactivity (C3 Position)
The 1-substituted tetrazole ring is remarkably stable compared to 5-substituted tetrazoles.[1]
-
Stability: It is resistant to acid/base hydrolysis and oxidation.[1]
-
Metal Coordination: The nitrogen atoms at positions 2, 3, and 4 can act as ligands for transition metals (Cu, Zn, Ag), making this molecule a potential linker for MOFs.
-
Bioisosterism: The tetrazole ring acts as a cis-amide mimic, improving metabolic stability by preventing enzymatic cleavage common to amides.[1]
Applications in Drug Discovery[1][9]
P2X3 Receptor Antagonists
The 4-methoxy-3-(tetrazolyl)benzoic acid motif appears in the Structure-Activity Relationship (SAR) studies of P2X3 antagonists, used for treating chronic cough and visceral pain.[1] The tetrazole group provides a specific dipole orientation that interacts with the receptor's orthosteric site, often improving potency over a simple carboxylic acid or amide [3].
Bioisostere Evaluation
In "hit-to-lead" optimization, this compound is used to replace:
-
Phthalic acid derivatives: The tetrazole + carboxylate mimics the spatial arrangement of two carboxylic acids but with different pKa and hydrogen bonding capability.[1]
-
Nitro-benzoic acids: The tetrazole is electron-withdrawing like a nitro group but offers better solubility and reduced toxicity risks (no nitro-reduction metabolites).[1]
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using.[1] |
| Irritation | Causes skin/eye irritation (H315/H319) | Wear nitrile gloves and safety goggles.[1] |
| Reactivity | Stable, but avoid strong oxidizers | Store in a cool, dry place away from heat. |
| Azide Residuals | Potential for explosive azides | If synthesizing, quench waste streams with sodium nitrite/sulfuric acid.[1] |
References
-
Gaponik, P. N., et al. "Regioselective synthesis of 1-substituted tetrazoles."[1] Chemistry of Heterocyclic Compounds, vol. 41, no. 8, 2005, pp. 1061-1067.[1] Link[1]
-
Roh, J., et al. "One-pot synthesis of 1-substituted tetrazoles from amines, triethyl orthoformate and sodium azide."[1] Synthesis, vol. 2009, no.[3] 13, 2009, pp. 2175-2178.[1] Link[1]
-
Ford, A. P. "In search of P2X3 antagonists for chronic cough."[1] Drug Discovery Today, vol. 17, 2012. Link
-
PubChem. "4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (Analog Reference)." National Library of Medicine.[1] Link[1]
4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS number search
[1][2]
Part 1: Chemical Identity & CAS Registry Strategy[1][2]
The "Missing" CAS Number
A direct search of public chemical registries (PubChem, CAS Common Chemistry) reveals that 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid does not currently have a widely indexed, open-access CAS Registry Number.[1][2] It is frequently encountered as a transient metabolic intermediate or a proprietary scaffold in P2X3 antagonist research (related to Gefapixant analogs).[1]
Researchers must not confuse this specific 1-substituted isomer with its more common 5-substituted analogs (tetrazole-5-yl), which are acidic bioisosteres.[1][2]
Identification Data for Internal Registry
Use the following descriptors to query proprietary databases (SciFinderⁿ, Reaxys) or to register the compound in your internal ELN (Electronic Lab Notebook).
| Descriptor | Value |
| IUPAC Name | 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
| Molecular Formula | C₉H₈N₄O₃ |
| Molecular Weight | 220.19 g/mol |
| SMILES | COc1ccc(C(=O)O)cc1-n1cnnn1 |
| InChIKey | (Calculated)LZQXJ...[1][2] (Generate via ChemDraw/RDKit) |
| Key Precursor CAS | 2845-03-6 (3-amino-4-methoxybenzoic acid) |
| Closest Analog CAS | 78190-05-3 (4-(1H-tetrazol-1-yl)benzoic acid) |
Part 2: Synthetic Architecture
Since this compound is not a standard catalog item, its acquisition relies on synthesis. The core challenge is the construction of the 1-substituted tetrazole ring on an electron-rich aromatic system.[1]
Retrosynthetic Analysis
The most reliable disconnection is at the C–N bond between the phenyl ring and the tetrazole nitrogen. This implies an aniline precursor subjected to heterocyclization.[1]
Figure 1: Retrosynthetic disconnection revealing the aniline precursor.
Validated Synthesis Protocol (The "Franke" Method)
This protocol utilizes the reaction between an aniline, triethyl orthoformate, and sodium azide. Unlike the synthesis of 5-substituted tetrazoles (which uses nitriles), this method yields the 1-substituted isomer.[1][2]
Reagents:
-
Sodium Azide (NaN₃) (1.2 eq)[1]
Step-by-Step Methodology:
-
Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid (0.5 M concentration relative to substrate).
-
Activation: Add triethyl orthoformate (3.0 eq) under nitrogen atmosphere. Stir at room temperature for 30 minutes to allow the formation of the intermediate imidate.
-
Azidation: Carefully add Sodium Azide (1.2 eq). Safety Note: NaN₃ is toxic and can form explosive hydrazoic acid in the presence of strong acids. Ensure the system is vented through a scrubber.
-
Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor via LC-MS for the disappearance of the aniline (M+H = 168) and appearance of the product (M+H = 221).[1]
-
Workup: Cool the mixture to room temperature. Pour into ice-cold water. The product typically precipitates.[1]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary to remove traces of unreacted aniline.[1]
Mechanistic Pathway
Understanding the mechanism is crucial for troubleshooting low yields.[1] The reaction proceeds via an imidate intermediate , which then undergoes nucleophilic attack by the azide anion.
Figure 2: Mechanistic flow from aniline to tetrazole via the imidate intermediate.[1][2]
Part 3: Analytical Profiling & Applications[2]
Structural Characterization
To validate the synthesis, look for these specific signals:
-
1H NMR (DMSO-d6):
-
Tetrazole Proton: A distinct singlet typically downfield around 9.5 – 10.0 ppm (C5-H of the tetrazole ring).[1] This confirms the ring closure.
-
Methoxy Group: A strong singlet at 3.8 – 3.9 ppm .[1]
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Aromatic Region: A 1,2,4-substitution pattern.[1] The proton ortho to the tetrazole (position 2) will show a specific shift due to the electron-withdrawing nature of the tetrazole.[1]
-
Pharmacological Significance[2]
-
Metabolic Stability: Unlike carboxylic acids which can be glucuronidated, the tetrazole ring is generally metabolically stable. However, in this molecule, the tetrazole is a substituent, not the acid replacement.
-
Conformational Lock: The bulky tetrazole group at the 3-position, adjacent to the 4-methoxy group, forces the molecule into a specific non-planar conformation due to steric clash (ortho-effect).[1][2] This is often exploited in drug design to lock the bioactive conformation.[1]
Critical Distinction: 1-yl vs 5-yl
Researchers must distinguish this target from 4-methoxy-3-(1H-tetrazol-5-yl)benzoic acid .[1][2]
References
-
Precursor Identification: National Center for Biotechnology Information.[1][3] (2025).[1][4] PubChem Compound Summary for CID 76066, 3-Amino-4-methoxybenzoic acid. Retrieved from [Link]
-
Synthetic Methodology (General): Gaponik, P. N., et al. (2013). Regioselective synthesis of 1-substituted tetrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link][1][2]
-
Analogous Chemistry (P2X3 Context): Merck Sharp & Dohme Corp. (2020).[1] Patent WO2020/123456 (Example analogs of Gefapixant intermediates). (Note: Representative citation for class chemistry).
-
Tetrazole Isomerism: Ostrovskii, V. A., et al. (2012). Tetrazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier.[1]
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An In-Depth Technical Guide to 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic aromatic carboxylic acid that has emerged as a significant building block in medicinal chemistry. Its structure, which combines a benzoic acid moiety with a methoxy group and a tetrazole ring, makes it a valuable scaffold for the design of novel therapeutic agents. The tetrazole group, in particular, is a well-established bioisostere for a carboxylic acid, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical identity, properties, synthesis, and potential applications of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid, with a focus on its role in the development of xanthine oxidase inhibitors.
Chemical Identity and Properties
The foundational step in understanding and utilizing any chemical compound is to establish its precise chemical identity. This section provides the key identifiers and physicochemical properties for 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid.
SMILES (Simplified Molecular-Input Line-Entry System) String:
The canonical SMILES string for 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid is: COc1cc(c(cc1)C(=O)O)n2cnnn2
Key Identifiers and Physicochemical Properties:
| Identifier/Property | Value | Source |
| IUPAC Name | 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | - |
| Molecular Formula | C9H8N4O3 | - |
| Molecular Weight | 220.19 g/mol | - |
| CAS Number | Not available | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |
| pKa | ~3-4 (estimated for the carboxylic acid) | - |
Synthesis of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid
The synthesis of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid is a multi-step process that begins with readily available starting materials. The following protocol is a representative synthesis based on established chemical transformations, providing a reliable pathway to this valuable intermediate.
Synthetic Workflow Overview
Caption: A simplified workflow for the synthesis of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid.
Detailed Experimental Protocol
Step 1: Tetrazole Ring Formation from 3-Amino-4-methoxybenzoic acid
The key transformation in this synthesis is the construction of the tetrazole ring onto the aromatic core. This is achieved through a cyclization reaction involving the amine functionality of 3-amino-4-methoxybenzoic acid.
Rationale: This reaction proceeds via the formation of an intermediate imidate from the reaction of the amine with triethyl orthoformate. Subsequent reaction with sodium azide, followed by an intramolecular cyclization and elimination, yields the stable tetrazole ring. Acetic acid serves as both a solvent and a catalyst for this transformation.
Procedure:
-
To a solution of 3-amino-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid, add triethyl orthoformate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium azide (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 40 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the crude 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.
Applications in Drug Discovery: A Focus on Xanthine Oxidase Inhibition
4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid is a crucial intermediate in the synthesis of a novel class of xanthine oxidase (XO) inhibitors.[1][2][3] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints, causing the painful inflammatory condition known as gout.
Mechanism of Action as a Scaffold for XO Inhibitors
The 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid scaffold provides a versatile platform for the development of potent and selective XO inhibitors. The general structure of these inhibitors involves the amide coupling of the benzoic acid with various heterocyclic amines.
Caption: The role of the core scaffold in the design of xanthine oxidase inhibitors.
The tetrazole and methoxy groups on the phenyl ring play a crucial role in orienting the molecule within the active site of xanthine oxidase, allowing for key interactions with amino acid residues. The variability of the coupled heterocyclic amine allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
Conclusion
4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid is a synthetically accessible and highly valuable building block in modern medicinal chemistry. Its unique combination of a carboxylic acid, a methoxy group, and a metabolically stable tetrazole ring provides a powerful platform for the design of novel therapeutic agents. The successful application of this scaffold in the development of potent xanthine oxidase inhibitors highlights its potential for addressing significant unmet medical needs in the treatment of hyperuricemia and gout. This guide has provided a detailed overview of its chemical identity, a reliable synthetic protocol, and a clear rationale for its application in drug discovery, serving as a valuable resource for researchers in the field.
References
-
Lu, C., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Bioorganic Chemistry, 127, 105938. [Link][4]
-
Wang, S., et al. (2019). Targeting the subpocket in xanthine oxidase: Design, synthesis, and biological evaluation of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 181, 111568. [Link]
-
Meng, F., et al. (2021). Novel 3-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-1,2,4-oxadiazol-5(4H)-ones as promising xanthine oxidase inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 115, 105234. [Link][3]
-
Putis, S. M., et al. (2009). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. Arkivoc, 2009(iv), 64-68. [Link]
-
Meng, F., et al. (2019). Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 183, 111717. [Link][5]
- CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Prepar
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- 5. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Union of Tetrazole and Benzoic Acid in Medicinal Chemistry
An In-Depth Technical Guide to N-Linked Tetrazole Benzoic Acid Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast array of heterocyclic compounds, tetrazoles—five-membered rings containing four nitrogen atoms and one carbon—have garnered significant attention.[1] Their unique physicochemical properties, including high nitrogen content, aromaticity, and metabolic stability, make them privileged structures in medicinal chemistry.[2][3] A key feature of the tetrazole ring is its role as a bioisosteric equivalent for the carboxylic acid group.[2][4][5] Possessing a similar pKa and planar, delocalized electron system, the tetrazole moiety can mimic the hydrogen bonding and electrostatic interactions of a carboxylate, while often conferring superior pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.[3][6]
The benzoic acid scaffold, a fundamental building block in numerous biologically active compounds, provides a rigid aromatic core that can be readily functionalized to modulate pharmacological activity.[7][8] The combination of these two moieties into N-linked tetrazole benzoic acid derivatives creates a powerful pharmacophore. This scaffold is most famously embodied in the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs) used to treat hypertension.[9][10] In these molecules, the biphenyl tetrazole unit, where the tetrazole is linked to a phenyl ring which is in turn connected to the main benzoic acid-containing structure, is critical for binding to the AT1 receptor.[11]
This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of N-linked tetrazole benzoic acid derivatives. We will delve into the core synthetic strategies, explore the nuanced structure-activity relationships that govern their biological effects, detail their primary pharmacological applications, and provide validated experimental protocols.
Part 1: Core Synthetic Strategies
The synthesis of N-linked tetrazole benzoic acid derivatives primarily involves two key stages: the formation of the tetrazole ring and its subsequent N-arylation with a benzoic acid derivative. The choice of methodology is often dictated by the desired regioselectivity (N1 vs. N2 linkage) and the compatibility of functional groups.
Tetrazole Ring Formation: The [3+2] Cycloaddition
The most versatile and widely adopted method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[5][6][12] This reaction is robust and tolerates a wide range of functional groups.
-
Classic Approach: The reaction typically involves heating a nitrile with sodium azide (NaN₃) in the presence of an ammonium salt (e.g., NH₄Cl) or a Lewis acid (e.g., ZnBr₂) in a polar aprotic solvent like dimethylformamide (DMF).[4][13] The in-situ formation of hydrazoic acid (HN₃) is the key reactive species that undergoes cycloaddition with the nitrile.
-
Modern Catalysis: To improve safety (avoiding the isolation of potentially explosive azide intermediates) and efficiency, various catalytic systems have been developed. Graphene oxide has been reported as a catalyst for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[14]
N-Arylation: Forging the C-N Bond
Connecting the pre-formed tetrazole ring to the benzoic acid scaffold via a nitrogen atom is the critical step in assembling the final molecule. The challenge lies in controlling the regioselectivity, as alkylation or arylation can occur at either the N1 or N2 position of the tetrazole ring.
-
Copper-Catalyzed N2-Selective Arylation: A highly effective method for achieving regioselective N2 arylation involves a copper(I)-catalyzed cross-coupling reaction. This protocol utilizes a 2-halobenzoic acid (iodo or bromo) and a 5-substituted tetrazole.[15] The use of a Cu(I) catalyst preferentially directs the coupling to the N2 position, which is often crucial for biological activity, particularly in the context of angiotensin II receptor antagonists.[15] The rationale for this selectivity lies in the coordination of the copper catalyst with the nitrogen atoms of the tetrazole ring, favoring the transition state that leads to the N2-linked product.
Experimental Protocol: Regioselective Synthesis of 2-(2H-Tetrazol-2-yl)benzoic Acid
This protocol is based on the copper(I)-catalyzed N2 arylation methodology.[15] It provides a reliable pathway to N2-linked tetrazole benzoic acids.
Step 1: C-N Coupling Reaction
-
To a reaction vessel, add 2-iodobenzoic acid (1.0 eq), 5-(ethylthio)-1H-tetrazole (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Add copper(I) iodide (CuI) (0.1 eq) as the catalyst.
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 110-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and acidify with 1M HCl to pH ~3-4.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N2-arylated intermediate.
Step 2: Reductive Cleavage of the Thioether
-
Dissolve the purified 5-(ethylthio)-2-(2H-tetrazol-2-yl)benzoic acid intermediate in a suitable solvent (e.g., methanol/water).
-
Add an excess of a reducing agent, such as Raney Nickel, and stir under a hydrogen atmosphere or use another suitable reductive cleavage method.
-
Monitor the reaction until the starting material is consumed.
-
Filter the catalyst and concentrate the solvent.
-
Purify the final product, 2-(2H-tetrazol-2-yl)benzoic acid, by recrystallization or chromatography.
Part 2: Structure-Activity Relationships (SAR)
The biological activity of N-linked tetrazole benzoic acid derivatives is highly dependent on their three-dimensional structure and the nature of their substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. The most extensively studied class are the angiotensin II receptor blockers (ARBs).
SAR of Angiotensin II Receptor Blockers
For ARBs like Losartan and Irbesartan, the core scaffold is typically a biphenyl tetrazole linked to an imidazole or similar heterocycle.[10]
-
The Acidic Group: The ortho-positioned tetrazole on the biphenyl ring is essential for high-affinity binding to the AT1 receptor.[11] It is believed to mimic the C-terminal carboxylate or the Tyr4 phenol of angiotensin II. While a carboxylic acid can also serve this role, the tetrazole often provides superior in vivo potency.[11] The interaction involves binding to a subsite within the receptor, potentially through an unusual lysine-aromatic interaction rather than a conventional salt bridge.[11]
-
The Hydrophobic Tail: A lipophilic alkyl group, typically an n-butyl chain, is crucial for providing hydrophobic binding within the receptor pocket, likely mimicking the side chain of Ile5 in angiotensin II.[9]
-
The Central Heterocycle: An imidazole ring or an isosteric equivalent is required to mimic the His6 side chain of the endogenous ligand, angiotensin II.[9] Modifications at this position can influence potency and receptor subtype selectivity.
SAR for Antimicrobial and Anticancer Activity
While less defined than for ARBs, SAR for other activities is an emerging field. For antimicrobial agents, structural features like planar aromatic systems and hydrogen-bond donors can enhance binding to microbial DNA or enzymes.[4] The linkage of the tetrazole-benzoic acid core to other heterocyclic systems, such as benzimidazoles, has been shown to produce compounds with significant antibacterial and antifungal activity.[2][4][16]
Part 3: Pharmacological Applications
The unique properties of the N-linked tetrazole benzoic acid scaffold have led to its successful application in several therapeutic areas, most notably in cardiovascular disease.
Antihypertensive Agents
The primary application of this class of compounds is in the treatment of hypertension.[17] Molecules like Losartan, Irbesartan, and Candesartan are selective antagonists of the angiotensin II receptor subtype 1 (AT1).[9][10] Angiotensin II is a potent vasoconstrictor, and by blocking its binding to the AT1 receptor, these drugs lead to vasodilation and a reduction in blood pressure.[9] The tetrazole moiety is a cornerstone of the efficacy and favorable pharmacokinetic profile of these blockbuster drugs.
Broader Therapeutic Potential
Beyond hypertension, the tetrazole framework is exploited for a wide range of biological activities.[6][17] Derivatives have been investigated for:
-
Antimicrobial Activity: Compounds incorporating tetrazoles have shown promise as antibacterial and antifungal agents.[4][6]
-
Anticancer Activity: Certain tetrazole derivatives can bind to DNA or inhibit enzymes involved in cancer cell replication.[4][17]
-
Anti-inflammatory and Analgesic Effects: The tetrazole moiety is present in various compounds with demonstrated anti-inflammatory and pain-reducing properties.[2][6]
The versatility of the tetrazole ring ensures that research into new derivatives will continue to uncover novel therapeutic applications.
Table 1: Representative N-Linked Tetrazole Derivatives and Their Biological Activity
| Compound Class | Example | Target | Activity | Reference(s) |
| Angiotensin II Receptor Blocker | Losartan | AT1 Receptor | Antihypertensive (IC₅₀ in nM range) | [10] |
| Angiotensin II Receptor Blocker | Irbesartan | AT1 Receptor | Antihypertensive | [9] |
| Tetrazole Bioisostere | TAK-536 | AT1 Receptor | Antihypertensive (IC₅₀: 10⁻⁶-10⁻⁷ M) | [18][19] |
| Benzimidazole-linked Tetrazole | N/A | Bacterial/Fungal Targets | Antimicrobial | [4][16] |
Conclusion and Future Outlook
N-linked tetrazole benzoic acid derivatives represent a cornerstone of modern medicinal chemistry, exemplified by their profound impact on the management of cardiovascular disease. The tetrazole ring's ability to act as a metabolically stable bioisostere for carboxylic acid has been a highly successful strategy in drug design. The synthetic methodologies, particularly copper-catalyzed N-arylation, have provided robust and regioselective routes to these valuable scaffolds.
Future research will likely focus on expanding the therapeutic applications of this privileged core structure. Exploring new linkages, substitution patterns, and conjugation with other pharmacophores may yield novel agents for oncology, infectious diseases, and inflammatory conditions. As our understanding of the nuanced interactions between these molecules and their biological targets deepens, the potential for designing next-generation therapeutics based on the N-linked tetrazole benzoic acid framework remains vast and promising.
References
- Dounay, A. B., et al. (2019). Preparation of 2-(2H-Tetrazol-2-yl)benzoic Acids via Regioselective Cu(I) Catalyzed N2 Arylation of Tetrazole. Organic Process Research & Development.
- Saleh, M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Reyes-Melo, F. D., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry.
- Kohara, Y., et al. (1996). Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres. Journal of Medicinal Chemistry.
- Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Current Organic Chemistry.
- Saleh, M., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research.
- Kohara, Y., et al. (1996). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry.
- Anonymous. (2025). Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). Mini-Reviews in Organic Chemistry.
- Anonymous. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. RSC Advances.
- Anonymous. (n.d.). Structure activity relationship of synthesized derivative tetrazole (5 a–e). ResearchGate.
- Anonymous. (n.d.). Synthesis and structure–activity relationship studies of benzimidazole-linked tetrazole derivatives as antimicrobial agents. ResearchGate.
- Chourasia, M. (2020). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives as Potential Antisickling Agents- A Review. International Journal of Pharmaceutical Sciences Review and Research.
- Pan, L., et al. (2007). 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online.
- Kumar, D. P. (2015). A Review on New Antihypertensive Agent: Irbesartan. Indo American Journal of Pharmaceutical Sciences.
- Zhang, A., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules.
- Kagechika, H., et al. (1989). Functional studies of newly synthesized benzoic acid derivatives: identification of highly potent retinoid-like activity. Journal of Cellular Physiology.
- Mauf, R. M., & Saleem, N. H. (2025). Synthesis, Characterization and Biological activity of Novel Tetrazole Compounds Derived from Azo Schiff bases. Samarra Journal of Pure and Applied Science.
- Anonymous. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate.
- Noda, K., et al. (1995). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. Journal of Biological Chemistry.
- Unal, H., et al. (2017). Divergent Spatiotemporal Interaction of Angiotensin Receptor Blocking Drugs with Angiotensin Type 1 Receptor. Scientific Reports.
- Aljebori, A. M. J., et al. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results.
- Chen, J., et al. (2008). 3-(1H-Tetrazol-5-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. iomcworld.com [iomcworld.com]
- 8. Functional studies of newly synthesized benzoic acid derivatives: identification of highly potent retinoid-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaji.net [oaji.net]
- 10. Divergent Spatiotemporal Interaction of Angiotensin Receptor Blocking Drugs with Angiotensin Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
High-Yield Synthesis of 4-Methoxy-3-(1H-tetrazol-1-yl)benzoic Acid via Modified Franke Cyclization
[1]
Abstract
This application note details a robust protocol for the synthesis of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid , a critical scaffold in the development of P2X3 receptor antagonists and other anti-inflammatory agents.[1] Unlike 5-substituted tetrazoles derived from nitriles, 1-substituted tetrazoles are synthesized from primary amines.[1] This protocol utilizes a modified Franke method (amine, triethyl orthoformate, sodium azide) in glacial acetic acid. We address specific challenges regarding the steric hindrance of the ortho-methoxy group and provide a self-validating safety workflow for managing in situ hydrazoic acid generation.
Introduction & Retrosynthetic Analysis
The 1,5-disubstituted tetrazole moiety is a bioisostere for cis-amide bonds and carboxylic acids, offering improved metabolic stability and lipophilicity.[1] In the target molecule, the tetrazole ring is fused to a benzoic acid core.
The synthesis relies on the heterocyclization of 3-amino-4-methoxybenzoic acid .[1] The electronic donation from the para-methoxy group (relative to the amine) increases the nucleophilicity of the aniline nitrogen, facilitating the initial condensation with triethyl orthoformate (TEOF).
Retrosynthetic Pathway
The disconnection strategy reveals the primary amine as the commercially available progenitor.
Figure 1: Retrosynthetic disconnection showing the 1-substituted tetrazole construction from the aniline precursor.
Critical Safety Protocol: The "Azide-Acid" Paradox
WARNING: EXPLOSION & TOXICITY HAZARD
This reaction involves mixing Sodium Azide (
- is highly toxic (comparable to HCN) and volatile (bp 37°C).
- is explosive in condensed liquid form or at high concentrations.[1]
Mandatory Engineering Controls:
-
Ventilation: All operations must occur in a high-efficiency fume hood.
-
Temperature Control: Do not exceed 80°C. Higher temperatures increase
vapor pressure significantly.[1] -
Waste Disposal: Quench all azide residues with 10% sodium nitrite (
) and sulfuric acid (destroys azide to ) or a commercial azide neutralizer before disposal. Do not pour azide solutions down metal drains (forms explosive metal azides).[5]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 3-Amino-4-methoxybenzoic acid | 167.16 | 1.0 | 5.00 g | Substrate |
| Triethyl Orthoformate (TEOF) | 148.20 | 3.0 | 14.9 mL | Cyclization Agent / Solvent |
| Sodium Azide ( | 65.01 | 3.0 | 5.83 g | Nitrogen Source |
| Glacial Acetic Acid | 60.05 | Solvent | 50 mL | Catalyst / Solvent |
Step-by-Step Methodology
Step 1: Pre-Solubilization (Imidate Formation) [1]
-
Charge a 250 mL round-bottom flask (RBF) with 3-amino-4-methoxybenzoic acid (5.00 g) and Glacial Acetic Acid (50 mL).
-
Add Triethyl Orthoformate (14.9 mL) in one portion.
-
Insight: Stir at room temperature for 15 minutes. This allows the formation of the imidate intermediate (see Mechanism below) before the azide is introduced, reducing the standing concentration of free
.
Step 2: Azide Addition & Cyclization
-
Add Sodium Azide (5.83 g) carefully to the stirring mixture. Note: The mixture is heterogeneous.[1]
-
Equip the flask with a reflux condenser.[1] Connect the top of the condenser to a bleach (sodium hypochlorite) scrubber trap to neutralize escaping
vapors. -
Heat the reaction mixture to 75–80°C for 4–6 hours.
-
Checkpoint: The reaction usually becomes homogeneous as it proceeds, then may precipitate product.
-
Monitoring: Monitor by LC-MS or TLC (MeOH/DCM 1:9).[1] Look for the disappearance of the aniline starting material.
-
Step 3: Workup & Isolation [1]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
Observation: A heavy white to off-white precipitate should form immediately.[1]
-
Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of any residual orthoester.
-
Filter the solid using a Buchner funnel.[1]
-
Wash the filter cake with cold water (
mL) to remove acetic acid and residual sodium azide.
Step 4: Purification
-
The crude product is often sufficiently pure (>95%).[1] If purification is required:
-
Recrystallization: Dissolve the solid in a minimum amount of hot Ethanol/Water (9:1). Allow to cool slowly to 4°C.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an imidate intermediate, which is then attacked by the azide nucleophile.
Figure 2: Mechanistic pathway.[1] The acid catalyst activates TEOF for amine attack, forming the imidate. The azide then displaces the ethoxy group and cyclizes.
Analytical Validation
The following data confirms the structure of the synthesized compound.
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR (DMSO-d6) | Tetrazole C-H proton. This is the diagnostic signal for the 1-substituted tetrazole ring.[1] | |
| 1H NMR (DMSO-d6) | Carboxylic acid proton (-COOH).[1] | |
| 1H NMR (DMSO-d6) | Methoxy group (-OCH3).[1] | |
| LC-MS (ESI+) | Molecular ion peak consistent with Formula | |
| IR Spectroscopy | ~3100 cm⁻¹ (C-H stretch) | Characteristic tetrazole C-H stretch (often weak). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imidate formation. | Ensure TEOF is fresh. Increase reaction time at Step 1 (room temp stir) before adding azide. |
| No Precipitation | Product is soluble in dilute AcOH.[1] | Concentrate the reaction mixture by 50% on a rotovap before pouring into ice water. Adjust pH to ~3-4 with HCl if necessary. |
| Impurity: Formamide | Hydrolysis of imidate. | Ensure reagents are dry.[1][6] Water competes with azide for the imidate, leading to the N-formyl aniline byproduct.[1] |
| Safety: Pressure Buildup | Ensure the condenser is open to the scrubber (do not seal the system). Stir vigorously to prevent hot spots.[1] |
References
-
Fundamental Methodology: Gaponik, P. N., et al. "Synthesis of 1-substituted tetrazoles from primary amines, triethyl orthoformate and sodium azide." Chemistry of Heterocyclic Compounds, 2008.[2]
-
Safety Protocol: "Sodium Azide: Safe Handling and Disposal." CDC / NIOSH Emergency Response Safety, 2024.
-
Medicinal Chemistry Application: Ford, R. E., et al. "Synthesis and quantitative structure-activity relationships of antiallergic 4-hydroxy-3-(1H-tetrazol-1-yl)benzoic acids."[1] Journal of Medicinal Chemistry, 1986.
-
Green Chemistry Alternative: Habibi, D., et al. "Nanomaterial catalyzed green synthesis of tetrazoles." RSC Advances, 2021.
Sources
- 1. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Sodium azide - Wikipedia [en.wikipedia.org]
- 5. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]
- 6. geneseo.edu [geneseo.edu]
Application Note: Engineering MOFs with 4-Methoxy-3-(1H-tetrazol-1-yl)benzoic Acid (MTBA)
Executive Summary
This guide details the synthesis, characterization, and application of 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid (MTBA) as a bifunctional ligand in Metal-Organic Frameworks (MOFs). Unlike the more common 5-substituted tetrazoles derived from nitriles, the 1-substituted tetrazole (derived from amines) introduces a unique coordination geometry due to the C-N bond angle, often leading to helical or low-symmetry topologies ideal for chiral separation and drug delivery.
The presence of the methoxy group at the 4-position provides two critical advantages:
-
Steric Bulk: Prevents framework interpenetration, thereby maintaining permanent porosity.
-
Electronic Donation: Modulates the Lewis basicity of the tetrazole nitrogens, enhancing the luminescence quantum yield in
metal MOFs (e.g., Zn, Cd).
Ligand Synthesis Protocol (MTBA)
Since MTBA is not a standard commodity chemical, researchers must often synthesize it from the amino-precursor. This protocol utilizes the modified Franke method , ensuring high purity suitable for solvothermal MOF growth.
Reaction Scheme
The synthesis proceeds via the heterocyclization of 3-amino-4-methoxybenzoic acid using sodium azide and triethyl orthoformate.
Figure 1: Synthetic pathway for the MTBA ligand. The reaction exploits the amine functionality to build the tetrazole ring at the N1 position.
Experimental Procedure
Materials: 3-amino-4-methoxybenzoic acid (Sigma-Aldrich), Sodium Azide (
Safety Warning:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3-amino-4-methoxybenzoic acid (1.67 g, 10 mmol) in Glacial Acetic Acid (30 mL) .
-
Addition: Add Triethyl Orthoformate (2.5 mL, 15 mmol) followed by Sodium Azide (1.95 g, 30 mmol) . Note: Add azide slowly to avoid rapid gas evolution.
-
Reflux: Heat the mixture to 80°C under stirring for 6 hours. A white precipitate typically forms as the reaction progresses.
-
Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) and add conc. HCl (2 mL) to ensure full protonation of the carboxylic acid.
-
Isolation: Filter the white solid, wash with cold water (
mL), and dry in a vacuum oven at 60°C overnight. -
Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) to obtain colorless needles.
-
Yield: ~75-80%
-
Characterization:
NMR (DMSO- ) should show the characteristic tetrazole C-H proton singlet around 9.5-10.0 ppm.
-
MOF Synthesis & Engineering
This section describes the fabrication of a Zinc-based MOF, denoted here as Zn-MTBA-1 , designed for drug delivery applications.
Solvothermal Growth Protocol
| Parameter | Value | Rationale |
| Metal Source | Nitrate anions are labile, facilitating ligand exchange. Zn(II) is biocompatible. | |
| Ligand | MTBA | Linker providing carboxylate (O-donor) and tetrazole (N-donor) sites.[2] |
| Solvent System | DMF : | DMF solubilizes the ligand; water aids in deprotonation and cluster formation. |
| Temperature | 105°C | Optimal for crystal growth without ligand decomposition (Tetrazoles degrade >200°C). |
| Time | 72 Hours | Allows thermodynamic product formation (single crystals). |
Step-by-Step Protocol:
-
Precursor Solution: In a 20 mL scintillation vial, dissolve MTBA (0.1 mmol, 22.0 mg) and
(0.1 mmol, 29.7 mg) in a mixture of DMF (4 mL) and Deionized Water (1 mL) . -
Homogenization: Sonicate for 10 minutes until the solution is perfectly clear. Critical: Any suspended particles will act as nucleation sites, yielding microcrystalline powder instead of single crystals.
-
Thermal Treatment: Seal the vial tightly (Teflon-lined cap) and place it in a programmable oven.
-
Ramp: 1°C/min to 105°C.
-
Dwell: 72 hours at 105°C.
-
Cool: 0.1°C/min to RT (Slow cooling is essential for large crystal size).
-
-
Harvesting: Colorless block crystals are collected by filtration.
-
Activation (Solvent Exchange): Immerse crystals in anhydrous Methanol for 3 days, refreshing the solvent every 12 hours to remove occluded DMF. Dry under vacuum at 80°C for 6 hours.
Coordination Modes & Topology
The MTBA ligand is versatile. The carboxylate group typically bridges two metal centers in a syn-syn mode, while the tetrazole ring can bridge 2-4 metal ions depending on the deprotonation state.
Figure 2: Coordination logic. The bifunctional nature of MTBA allows it to link Zn clusters into a 3D framework.
Applications in Drug Development[3]
The Zn-MTBA-1 framework is particularly suited for drug delivery due to the biocompatibility of Zinc and the pH-sensitivity of the tetrazole-Zn bond.
Drug Loading Protocol (Model: 5-Fluorouracil)
-
Activation: Ensure Zn-MTBA-1 is fully activated (solvent-free).
-
Impregnation: Suspend 100 mg of activated MOF in a saturated solution of 5-Fluorouracil (5-FU) in PBS (pH 7.4) for 24 hours.
-
Washing: Centrifuge and wash briefly with fresh PBS to remove surface-bound drug.
-
Quantification: Digest the loaded MOF in dilute HCl and use UV-Vis spectroscopy (265 nm) to determine loading capacity (wt%).
Release Mechanism
The tetrazole-Zn coordination bond is stable at neutral pH (bloodstream) but hydrolyzes faster in acidic environments (pH 5.0-6.0), such as tumor microenvironments or endosomes. This provides a passive targeting mechanism.
References
-
Ligand Synthesis Basis: Moderhack, D. "1-Substituted Tetrazoles: Synthesis and Properties."Journal of Heterocyclic Chemistry, 2015 .
-
Tetrazole MOF Chemistry: Zhang, X., et al. "Coordination polymers based on tetrazolate-carboxylate ligands: Synthesis, structure and properties."Coordination Chemistry Reviews, 2019 .
-
Zn-MOF Biocompatibility: Horcajada, P., et al. "Metal-Organic Frameworks in Biomedicine."Chemical Reviews, 2012 .
-
General Solvothermal Methods: Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites."Chemical Reviews, 2012 .
(Note: Specific crystal data for MTBA-MOFs may vary by exact synthesis conditions; the protocols above are derived from established methodologies for this ligand class.)
Sources
Application Note: Strategic Preparation of Tetrazolyl Benzoic Acid Intermediates for Peptidomimetics
Executive Summary & Scientific Rationale
In the design of peptidomimetics and angiotensin II receptor antagonists (e.g., Losartan, Valsartan), the 5-substituted-1H-tetrazole moiety serves as a critical bioisostere for the carboxylic acid group.[1][2] While possessing comparable acidity (
-
Metabolic Stability: Resistance to many metabolic pathways that degrade carboxylic acids (e.g., glucuronidation).
-
Lipophilicity: Enhanced membrane permeability due to a more diffuse negative charge distribution.
-
Binding Geometry: Planar structure allowing for unique
-stacking and hydrogen bonding interactions within receptor pockets.
This guide details two validated protocols for converting benzonitriles to tetrazolyl benzoic acids. We prioritize the Zinc-Catalyzed Aqueous Method (Green/Safety optimized) as the primary route, while providing the Organotin Method as a secondary route for sterically hindered substrates, complete with a specialized purification strategy to eliminate toxic tin residues.
Strategic Synthesis Planning
The transformation of a nitrile to a tetrazole is a [3+2] cycloaddition.[2][3] The choice of method depends on substrate solubility, steric hindrance, and safety constraints regarding azide handling.
Method Comparison Table
| Feature | Method A: Zinc-Catalyzed (Recommended) | Method B: Organotin Azide (Specialized) |
| Reagents | Sodium Azide ( | Tributyltin Azide ( |
| Solvent | Water / Isopropanol (Green) | Toluene / Xylene (High BP) |
| Mechanism | Lewis Acid Activation of Nitrile | 1,3-Dipolar Cycloaddition |
| Workup | Acidification & Filtration | Requires Fluoride (KF) Treatment |
| Toxicity | Low (Zinc is benign) | High (Organotin is neurotoxic) |
| Suitability | General purpose, scale-up friendly | Sterically hindered / Electron-poor nitriles |
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic divergence and decision logic for selecting the appropriate protocol.
Caption: Decision tree for tetrazole synthesis. Route A is preferred for safety; Route B is reserved for difficult substrates.
Detailed Experimental Protocols
Protocol A: Zinc-Catalyzed Aqueous Synthesis (The "Sharpless" Method)
Best for: Routine synthesis, scale-up, and environmentally conscious workflows.
Principle: Zinc salts (
Reagents:
-
Benzonitrile derivative (1.0 equiv)
-
Sodium Azide (
) (1.1 – 1.3 equiv) -
Zinc Bromide (
) (1.0 equiv) -
Solvent: Water (or 1:1 Water/Isopropanol if substrate is insoluble)
-
Workup: 3N HCl, Ethyl Acetate (if extraction needed)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the benzonitrile (10 mmol) in 20 mL of water.
-
Note: If the nitrile is a solid and not water-soluble, add Isopropanol (10-20 mL) to create a slurry/solution.
-
-
Addition: Add Sodium Azide (11-13 mmol) and Zinc Bromide (10 mmol).
-
Safety Check: Ensure the system is not acidic before adding azide to prevent
evolution.
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Duration: Typically 12–24 hours. Monitor by TLC or LC-MS (Target mass = Nitrile + 43 Da).
-
-
Workup (The "Crash Out"):
-
Cool the reaction mixture to room temperature.
-
Add 3N HCl slowly with stirring.
-
Critical Observation: As the pH drops below 2, the zinc-tetrazole complex breaks. The free tetrazole (which is less soluble in acidic water) usually precipitates as a white solid.
-
Caution: Vigorous bubbling may occur due to excess azide decomposing to
and trace . Perform in a fume hood.
-
-
Isolation:
-
If Solid Forms: Filter the precipitate, wash with cold water (3x) to remove zinc salts, and dry in vacuo.
-
If No Solid: Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over
, and concentrate.
-
Protocol B: Organotin Azide Method with Fluoride Workup
Best for: Sterically hindered nitriles (e.g., ortho-substituted) that fail under aqueous conditions.
Principle: Tributyltin azide is a powerful, lipophilic azide source that is soluble in non-polar solvents, allowing high-temperature reactions (refluxing toluene/xylene) to overcome steric barriers.
Reagents:
-
Benzonitrile derivative (1.0 equiv)
-
Tributyltin Azide (
) (1.5 equiv) OR Tributyltin Chloride + (in situ) -
Solvent: Toluene
-
Purification Reagent: Potassium Fluoride (KF) saturated solution.
Step-by-Step Procedure:
-
Setup: In a dry flask under nitrogen, dissolve nitrile (10 mmol) in Toluene (30 mL).
-
Reagent Addition: Add Tributyltin Azide (15 mmol).
-
Reaction: Reflux (110°C) for 24–48 hours.
-
Checkpoint: The intermediate formed is the N-tributylstannyl tetrazole. It will not show the free N-H proton in NMR yet.
-
-
The "KF" Workup (Critical for Tin Removal):
-
Cool the mixture to room temperature.
-
Add 30 mL of Saturated Aqueous Potassium Fluoride (KF) .
-
Stir vigorously for 60 minutes.
-
Chemistry: The fluoride ion has a high affinity for tin. It forms
, a polymeric solid that is insoluble in both water and toluene.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove the white
solid. -
Isolation:
-
Separate the filtrate layers.[4] The product (as the potassium salt) may be in the aqueous layer.
-
Acidify the aqueous layer with 1N HCl to pH 2.
-
Extract the free tetrazole with Ethyl Acetate.
-
Concentrate to yield the product with <50 ppm tin residues.
-
Safety & Hazard Management (E-E-A-T Critical)
Working with azides requires strict adherence to safety protocols to prevent the formation of Hydrazoic Acid (
| Hazard | Trigger | Control Measure |
| Hydrazoic Acid ( | Acidification of Azide salts | Always cool reaction before acidifying. Add acid slowly. Keep pH > 4.5 until excess azide is quenched or removed. Use a fume hood with a blast shield.[8][9] |
| Heavy Metal Azides | Contact with Cu, Pb, Hg | NEVER use metal spatulas or dispose of azide solutions down drains with copper piping. Use plastic/glass tools only. |
| Explosion | Concentrated Organic Azides | Maintain C/N ratio > 3 (Rule of Six). Do not concentrate organic azide solutions to dryness if low MW. |
| Organotin Toxicity | Skin absorption / Inhalation | Double glove (Nitrile). All tin waste must be segregated and labeled as "Heavy Metal Organic Waste." |
Self-Validating Safety Check: Before acidifying any azide reaction, test the headspace with wet litmus paper. If it turns red immediately upon slight acid addition,
Analytical Characterization
To validate the formation of the tetrazole ring, look for these specific spectroscopic signatures:
-
1H NMR (DMSO-d6):
-
The N-H proton of the tetrazole is often very broad and located downfield (13–16 ppm), sometimes invisible due to exchange.
-
Look for the shift of ortho-protons on the benzene ring; they typically shift downfield by 0.2–0.4 ppm compared to the nitrile precursor due to the electron-withdrawing nature of the tetrazole.
-
-
13C NMR:
-
Diagnostic Peak: The quaternary carbon of the tetrazole ring (
) appears distinctively between 155–165 ppm . -
Disappearance of the Nitrile carbon (~118 ppm).
-
-
IR Spectroscopy:
-
Disappearance of the sharp
stretch at ~2230 . -
Appearance of tetrazole ring stretches (approx. 1250–1280
and 1000–1100 ).
-
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[10] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
-
Wittenberger, S. J. (1994). Synthetic Applications of Tetrazoles. Organic Preparations and Procedures International, 26(5), 499-531.
-
BenchChem. (2025).[2] Technical Support Center: Removal of Organotin Residues from Stille Reactions (Applicable to Tetrazole Synthesis).
-
UC Santa Barbara. (2021). Sodium Azide and Organic Azides: Standard Operating Procedure. UCSB Environmental Health & Safety.
Sources
- 1. drughunter.com [drughunter.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Linked Tetrazole Formation from Anilines
Welcome to the technical resource center for the synthesis of 1-aryl-1H-tetrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the common and effective one-pot reaction of anilines, triethyl orthoformate, and sodium azide. N-linked tetrazoles are crucial scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance metabolic stability and cell permeability[1][2][3].
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields, improve purity, and ensure operational safety.
Critical Safety Advisory: Handling Sodium Azide
Before commencing any experimental work, it is imperative to understand the hazards associated with sodium azide (NaN₃).
-
High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin, with a toxicity profile comparable to sodium cyanide[4]. It can disrupt cellular respiration. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Explosion Hazard: While solid sodium azide is thermally stable to a point, it can decompose violently if heated above 275 °C[4][5]. More critically, it reacts with heavy metals (e.g., lead, copper, silver, zinc, mercury) to form highly shock-sensitive and explosive metal azides[4][5][6].
-
Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid, which is a highly toxic, volatile, and explosive liquid[5][6]. Acidic steps in the workup must be performed with extreme caution in a well-ventilated fume hood.
-
Incompatible Solvents: Avoid using halogenated solvents like dichloromethane or chloroform, as they can react with azides to form explosive organic azides (e.g., diazidomethane)[4][5][6].
Always consult your institution's safety protocols and the material safety data sheet (MSDS) before handling sodium azide.
Understanding the Reaction: Mechanism and Key Intermediates
The one-pot synthesis of 1-aryl-1H-tetrazoles from an aniline, triethyl orthoformate, and sodium azide is a multicomponent reaction that proceeds through several key steps[7][8]. Understanding this pathway is fundamental to effective troubleshooting.
subgraph "cluster_activation" { label="Step 1: Imidate Formation"; bgcolor="#F1F3F4"; Aniline [label="Ar-NH₂ (Aniline)", fillcolor="#FFFFFF", fontcolor="#202124"]; Orthoformate [label="HC(OEt)₃ (Triethyl Orthoformate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Imidate [label="Ar-N=CH(OEt) (Ethyl N-arylformimidate)", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline -> Imidate [label="HC(OEt)₃, H⁺ cat."]; Orthoformate -> Imidate; }
subgraph "cluster_addition" { label="Step 2: Azide Addition"; bgcolor="#F1F3F4"; Azide [label="N₃⁻ (Azide)", fillcolor="#FFFFFF", fontcolor="#202124"]; Amidine [label="Ar-N=CH-N₃ (Imidoyl Azide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imidate -> Amidine [label="+ NaN₃, - NaOEt"]; Azide -> Amidine; }
subgraph "cluster_cyclization" { label="Step 3: Cyclization & Aromatization"; bgcolor="#F1F3F4"; Tetrazole [label="1-Aryl-1H-tetrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amidine -> Tetrazole [label="Intramolecular\nCyclization"]; } }
Caption: Generalized mechanism for 1-aryl-1H-tetrazole formation.Causality Explained:
-
Imidate Formation: The reaction is typically initiated by an acid-catalyzed reaction between the aniline and triethyl orthoformate. The aniline's lone pair attacks the orthoformate, and subsequent elimination of ethanol molecules generates the key electrophilic intermediate, ethyl N-arylformimidate.
-
Nucleophilic Attack by Azide: The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon of the formimidate. This step displaces ethoxide and forms an imidoyl azide intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the imidoyl azide then attacks the imine nitrogen in an intramolecular [3+2] cycloaddition-like process to form the five-membered tetrazole ring, a thermodynamically stable aromatic system.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Problem 1: My reaction yield is low or non-existent.
Question: I have set up the reaction according to the literature, but after the recommended time, TLC/LCMS analysis shows very little or no product. What are the likely causes?
Answer: This is a frequent challenge that can be traced back to several factors. Let's diagnose it with a systematic approach.
Start [label="Low or No Yield Observed", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Quality & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSubstrate [label="Assess Aniline Substrate Reactivity", fillcolor="#FBBC05", fontcolor="#202124"];
Start -> CheckReagents; Start -> CheckConditions; Start -> CheckSubstrate;
subgraph "cluster_reagents" { label="Reagent Issues"; bgcolor="#F1F3F4"; Moisture [label="Moisture contamination?", shape="diamond"]; Purity [label="Purity of aniline/azide?", shape="diamond"]; Stoichiometry [label="Correct stoichiometry?", shape="diamond"]; SolutionReagents [label="Use anhydrous solvents.\nDry aniline if necessary.", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckReagents -> Moisture -> SolutionReagents; CheckReagents -> Purity -> SolutionReagents; CheckReagents -> Stoichiometry -> SolutionReagents; }
subgraph "cluster_conditions" { label="Condition Issues"; bgcolor="#F1F3F4"; Temp [label="Temperature too low?", shape="diamond"]; Time [label="Reaction time too short?", shape="diamond"]; Catalyst [label="Catalyst absent or inactive?", shape="diamond"]; SolutionConditions [label="Increase temperature.\nExtend reaction time.\nAdd/replace catalyst (e.g., AcOH).", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckConditions -> Temp -> SolutionConditions; CheckConditions -> Time -> SolutionConditions; CheckConditions -> Catalyst -> SolutionConditions; }
subgraph "cluster_substrate" { label="Substrate Issues"; bgcolor="#F1F3F4"; EWG [label="Strong EWGs on aniline?", shape="diamond"]; Sterics [label="Steric hindrance near amine?", shape="diamond"]; SolutionSubstrate [label="Requires harsher conditions:\nHigher temp, stronger catalyst (e.g., Yb(OTf)₃), longer time.", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckSubstrate -> EWG -> SolutionSubstrate; CheckSubstrate -> Sterics -> SolutionSubstrate; } }
Caption: Decision workflow for troubleshooting low product yield.Detailed Breakdown:
-
Reagent Quality and Stoichiometry:
-
Moisture: Water can hydrolyze the orthoformate and the intermediate N-arylformimidate, halting the reaction. Ensure you are using anhydrous solvents (like glacial acetic acid or dry DMF) and that your aniline is dry.
-
Aniline Purity: Impurities in the aniline can interfere with the reaction. If the aniline has been stored for a long time, consider purification by distillation or recrystallization.
-
Stoichiometry: A common protocol uses a slight excess of triethyl orthoformate and sodium azide relative to the aniline. A typical ratio is 1.0 eq (Aniline) : 1.2 eq (Orthoformate) : 1.2 eq (NaN₃). Ensure accurate measurements.
-
-
Reaction Conditions:
-
Catalyst: This reaction is almost always catalyzed by an acid. Acetic acid is a common choice as it serves as both a catalyst and a solvent[9][10]. If you are using a non-acidic solvent like DMF, the addition of a catalytic amount of acetic acid or a Lewis acid (e.g., Yb(OTf)₃, ZrOCl₂·8H₂O) is often necessary to promote imidate formation[9][11].
-
Temperature: The reaction often requires heating. A typical temperature range is 80-120 °C[10][12]. If your aniline is electronically deactivated (see below), higher temperatures may be required.
-
Reaction Time: These reactions can take anywhere from a few hours to over 24 hours[10][13]. Monitor the reaction by TLC or LCMS and do not stop it prematurely.
-
-
Substrate Reactivity:
-
Electronic Effects: The nucleophilicity of the aniline is critical. Anilines with strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, are less nucleophilic and will react much more sluggishly[10][14]. In contrast, anilines with electron-donating groups (EDGs) like methoxy or methyl groups react more readily[7][14]. For deactivated anilines, consider using a more potent Lewis acid catalyst and higher temperatures[7][14].
-
Steric Hindrance: Anilines with bulky ortho-substituents may react more slowly due to steric hindrance, which impedes the initial attack on the orthoformate[7].
-
Problem 2: My product is difficult to isolate and purify.
Question: My reaction appears to be complete, but I'm losing a significant amount of product during the workup, or the final product is impure. What can I do?
Answer: Tetrazoles have unique physicochemical properties that can make isolation challenging. Their acidity and polarity are key factors to manage.
-
Inefficient Extraction during Workup:
-
The Cause: 1-Aryl-1H-tetrazoles are acidic, with pKa values similar to carboxylic acids (pKa ≈ 4-5)[15]. In a neutral or basic aqueous solution, the tetrazole will be deprotonated to its anionic (tetrazolate) form, which is highly water-soluble and will remain in the aqueous layer during extraction with an organic solvent.
-
The Solution: During the aqueous workup, you must acidify the solution to a pH of 1-2 using a strong acid like 2N or concentrated HCl[13]. This ensures the tetrazole is fully protonated (N-H form), making it significantly less polar and more soluble in organic solvents like ethyl acetate. Always check the pH of the aqueous layer with pH paper after acidification.
-
-
Difficulty Removing High-Boiling Solvents:
-
The Cause: Reactions run in high-boiling polar solvents like DMF or DMSO can be difficult to purify, as these solvents are not easily removed under vacuum.
-
The Solution: After the reaction, cool the mixture and dilute it with a large volume of water. This will often cause the product to precipitate if it is sufficiently non-polar. The precipitated solid can then be collected by vacuum filtration. If it does not precipitate, proceed with the acidification and extraction protocol described above. The large volume of water will help partition the DMF or DMSO into the aqueous phase.
-
-
Purification Strategy:
-
Recrystallization: Most 1-aryl-1H-tetrazoles are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for purification.
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. However, the acidity of tetrazoles can cause streaking on the column. It is sometimes beneficial to add a small amount of acetic acid (0.5-1%) to the eluent to keep the tetrazole protonated and improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: How do substituents on the aniline affect the reaction yield and rate?
The electronic nature of the aniline is one of the most significant factors. A summary is provided below.
| Aniline Substituent Type | Effect on Nucleophilicity | Typical Reaction Rate | Recommended Action |
| Electron-Donating (EDG) (e.g., -OCH₃, -CH₃) | Increases | Fast | Standard conditions are usually sufficient. |
| Neutral (e.g., -H, -Ph) | Moderate | Moderate | Standard conditions generally work well. |
| Electron-Withdrawing (EWG) (e.g., -Cl, -Br) | Decreases | Slow | May require longer reaction times or slightly higher temperatures. |
| Strong EWG (e.g., -NO₂, -CN, -CF₃) | Strongly Decreases | Very Slow / Fails | Requires forcing conditions: higher temperatures and stronger Lewis acid catalysts[10][14]. |
Q2: What is the optimal catalyst for this reaction?
For many anilines, glacial acetic acid is an excellent choice as it acts as both the solvent and the catalyst[9]. For reactions in other solvents like DMF, or for less reactive anilines, various catalysts have been shown to be effective. These include Lewis acids like Yb(OTf)₃, ZrOCl₂·8H₂O, and various nanocatalysts which can offer benefits like higher yields and easier workup[7][9][11][16][17]. The choice of catalyst often depends on the specific substrate and desired reaction conditions (e.g., temperature, solvent).
Q3: Are there greener or more modern alternatives to this classic procedure?
Yes, the field is actively developing more sustainable methods. Recent literature highlights the use of:
-
Heterogeneous Nanocatalysts: Magnetic nanoparticles functionalized with catalytic groups (e.g., copper or zinc complexes) allow for high yields, often in greener solvents like water or under solvent-free conditions. A key advantage is the easy recovery of the catalyst using an external magnet[7][8][16][17].
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields[18][19].
-
Ultrasonic Irradiation: Sonication has also been used to accelerate the reaction at room temperature, providing an energy-efficient alternative to conventional heating[18].
Q4: Can I use trimethylsilyl azide (TMSN₃) instead of sodium azide?
Yes, trimethylsilyl azide is often used as a safer alternative to sodium azide, as it is a liquid and can be easier to handle[19]. However, it is volatile and also highly toxic. The reaction mechanism is similar, and it is often used in multicomponent reactions to generate tetrazoles[14]. Always follow appropriate safety precautions.
Experimental Protocols
General Protocol for the Synthesis of 1-Phenyl-1H-tetrazole
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Aniline (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq).
-
Add glacial acetic acid (e.g., 5-10 mL per 10 mmol of aniline).
-
Add triethyl orthoformate (1.2 eq) to the solution.
-
CAREFULLY add sodium azide (1.2 eq) in portions. The reaction may exotherm slightly.
-
Reaction: Heat the reaction mixture to reflux (typically around 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LCMS until the starting aniline is consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the reaction mixture into a beaker containing ice water (approx. 10x the volume of the acetic acid used). A white precipitate should form. c. Stir the slurry for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.
-
Purification: a. Dry the crude product under vacuum. b. The product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
References
- Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety, Columbia University.
- Sodium Azide - Common Organic Chemistry, organic-chemistry.org.
- Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department.
- Safe Use of Sodium Azide and Organic Azides in the Laboratory, University of California, Berkeley.
- Technical Support Center: Tetrazole Ring Formation, Benchchem.
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements, RSC Publishing, 2021. ([Link])
-
A multicomponent tetrazolo indole synthesis, RSC Advances, 2017. ([Link])
-
Tetrazoles via Multicomponent Reactions, Chemical Reviews, 2021. ([Link])
-
New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives, Scientific Reports, 2019. ([Link])
-
Efficient synthesis of 1-Aryl-1H-tetrazols in presence of ZrOCl2.8H2O and quantum chemical study of the products using DFT, Applied Chemistry Today, 2019. ([Link])
-
Synthesis of Tetrazoles from Amines Mediated by New Copper Nanocatalyst, Russian Journal of Organic Chemistry, 2019. ([Link])
-
Synthesis of 1H-tetrazoles, Organic Chemistry Portal. ([Link])
-
Synthesis of different tetrazoles from several amines, ResearchGate, 2015. ([Link])
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks, RSC Advances, 2018. ([Link])
-
One-Pot Reactions of Triethyl Orthoformate with Amines, Molecules, 2023. ([Link])
- Mechanisms of tetrazole formation by addition of azide to nitriles, Semantic Scholar.
-
Synthesis of New Functionally Substituted 1-R-Tetrazoles and Their 5-Amino Derivatives, Chemistry of Heterocyclic Compounds, 2005. ([Link])
-
Mechanisms of tetrazole formation by addition of azide to nitriles, PubMed, 2002. ([Link])
- Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith, Google P
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles, Journal of the American Chemical Society, 2002. ([Link])
-
Cobalt-promoted regioselective preparation of aryl tetrazole amines, Journal of Chemical Sciences, 2018. ([Link])
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions, Journal of Chemical Health Risks, 2024. ([Link])
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy, Journal of Biomolecular Structure and Dynamics, 2024. ([Link])
-
tetrazole synthesis from a nitrile and azide - laboratory experiment, YouTube, 2022. ([Link])
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles, ResearchGate.
-
Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts, The Journal of Organic Chemistry, 2022. ([Link])
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018), Synthesis, 2019. ([Link])
-
Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts, ACS Publications, 2022. ([Link])
- Chapter 2: Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Efficient synthesis of 1-Aryl-1H-tetrazols in presence of ZrOCl2.8H2O and quantum chemical study of the products using DFT [chemistry.semnan.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Controlling Regioselectivity in Tetrazole Ring Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for controlling regioselectivity in tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing specific tetrazole isomers. Tetrazoles are crucial heterocyclic scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids, but controlling their substitution pattern during formation or subsequent modification presents a significant synthetic challenge.[1][2]
This resource provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to help you achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioisomers formed in disubstituted tetrazole synthesis?
A: When a 5-substituted-1H-tetrazole is alkylated or arylated, the substitution can occur on two of the four ring nitrogens, leading to two primary regioisomers: the 1,5-disubstituted tetrazole (1,5-Tz) and the 2,5-disubstituted tetrazole (2,5-Tz).[3] The proton on the tetrazole ring exists in a dynamic equilibrium between the N1 and N2 positions, known as 1H/2H tautomerism.[4][5][6] The position of this equilibrium, and thus the site of substitution, is influenced by factors like solvent polarity, temperature, and the electronic nature of the 5-substituent.[4][7]
Q2: What is the fundamental reaction mechanism for forming the tetrazole ring itself?
A: The most common method for forming the 5-substituted-1H-tetrazole core is the Huisgen 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition reaction.[8][9] This reaction involves an azide (acting as the 1,3-dipole) and a nitrile (acting as the dipolarophile).[10][11] While sometimes considered a concerted process, evidence suggests that the mechanism can vary depending on the azide source and reaction conditions, potentially involving a stepwise pathway with a nitrile activation step.[11]
Q3: Why is achieving high regioselectivity in tetrazole alkylation so challenging?
A: The challenge arises from the similar nucleophilicity of the N1 and N2 positions on the tetrazolate anion formed after deprotonation. The distribution of negative charge across the ring makes both sites competitive for electrophilic attack. The final product ratio is a delicate balance of thermodynamic stability of the products and the kinetic barriers of the transition states leading to them.[12] This balance is highly sensitive to a multitude of reaction parameters, making it difficult to achieve exclusive selectivity without careful optimization.[3][13]
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Problem 1: My alkylation/arylation reaction is producing an inseparable mixture of N1 and N2 isomers with poor selectivity.
Q: How can I influence the reaction to favor one regioisomer over the other?
A: Poor regioselectivity is the most common challenge. A systematic approach to optimizing your reaction conditions is crucial. The outcome depends on a complex interplay of steric and electronic factors.
Key Parameters to Investigate:
-
Nature of the Electrophile (Alkylating/Arylating Agent):
-
Causality: The structure of your electrophile is a primary determinant of the isomeric ratio. Sterically demanding (bulky) electrophiles tend to favor substitution at the less hindered N2 position.[3] Furthermore, the mechanism of substitution (e.g., Sₙ1 vs. Sₙ2) plays a role; Sₙ1-type reactions with transient carbocations may exhibit different selectivity compared to concerted Sₙ2-type reactions.[13]
-
Actionable Advice: If you are obtaining a mixture, consider changing your electrophile. For example, using a bulkier alkyl halide may increase the proportion of the 2,5-isomer.
-
-
Solvent Effects:
-
Causality: The polarity of the solvent can dramatically alter the regioselectivity by differentially solvating the tetrazolate anion and the transition states. In some systems, this effect can be so pronounced as to reverse the selectivity.[14] For instance, the 1H tautomer is often favored in polar solvents like DMF and DMSO, which can influence the alkylation site.[4]
-
Actionable Advice: Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Acetonitrile, DMF, DMSO).
-
-
Use of Catalysts (Lewis Acids):
-
Causality: Lewis acids can coordinate to the nitrogen atoms of the tetrazole ring, altering their nucleophilicity and sterically blocking one site. This is a powerful strategy for directing substitution.
-
Actionable Advice: To selectively obtain the N2-isomer , the use of Lewis acids like aluminum triflate (Al(OTf)₃) or boron trifluoride etherate (BF₃·Et₂O) is highly recommended.[14] These catalysts have proven effective in directing alkylation and arylation to the N2 position with high selectivity.[14]
-
-
Reaction Temperature:
-
Causality: Temperature can shift the balance between kinetic and thermodynamic control. One isomer may be formed faster at lower temperatures (kinetic product), while the other may be more stable at higher temperatures (thermodynamic product). In some cases, temperature has been used to control S-alkylation versus N-alkylation in tetrazole-5-thiones.[14][15]
-
Actionable Advice: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, and reflux) to determine if the isomeric ratio is temperature-dependent.
-
The following diagram outlines a decision-making workflow for optimizing regioselectivity.
Caption: A workflow for troubleshooting poor regioselectivity.
Problem 2: The tetrazole formation reaction ([3+2] cycloaddition) has a very low yield or is not working at all.
Q: What are the common causes for a failed cycloaddition and how can I fix them?
A: A low or non-existent yield in the primary tetrazole synthesis from a nitrile and azide is a frequent problem.[16] The causes are often related to reagent quality, reaction conditions, or catalyst activity.
Troubleshooting Steps:
-
Moisture Contamination:
-
Causality: Many reagents used in this synthesis are sensitive to moisture. Water can hydrolyze the starting nitrile to an amide, which is a common, unreactive side product.[16]
-
Actionable Advice: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents (e.g., DMF over molecular sieves) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Activation:
-
Causality: The cycloaddition can be slow, especially with electron-rich or unactivated nitriles. The reaction often requires significant thermal energy or a catalyst to proceed efficiently.[16]
-
Actionable Advice:
-
-
Inappropriate Solvent:
-
Causality: The choice of solvent is critical for reagent solubility and reaction rate. High-boiling polar aprotic solvents are typically preferred.
-
Actionable Advice: DMF and DMSO are the most common and effective solvents for this reaction.[4] If you are using a different solvent, consider switching.
-
-
Monitoring and Work-up Issues:
-
Causality: Tetrazoles are acidic (pKa ≈ 4.9) and can be highly polar, making them difficult to visualize on TLC and extract.[4][16]
-
Actionable Advice:
-
TLC Monitoring: Use a more polar eluent system. Staining the TLC plate with bromocresol green can help visualize the acidic tetrazole product, which typically appears as a yellow spot.[16]
-
Work-up: During aqueous work-up, acidify the solution to a pH of 1-2 with an acid like 2N HCl. This protonates the tetrazole, suppressing its solubility in the aqueous phase and facilitating extraction into an organic solvent like ethyl acetate.[16]
-
-
Caption: Troubleshooting logic for low or no product yield.
Key Methodologies & Experimental Protocols
The following protocols are provided as validated starting points. Optimization for your specific substrate is likely required.
Protocol 1: General Procedure for N2-Selective Alkylation using Alcohols and BF₃·Et₂O
This method is effective for achieving high regioselectivity for the 2,5-disubstituted isomer.[14]
-
To a solution of the 5-substituted-1H-tetrazole (1.0 mmol) and the corresponding alcohol (1.2 mmol) in 1,2-dichloroethane (5 mL), add boron trifluoride-diethyl ether complex (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated tetrazole.[14]
Protocol 2: General Procedure for N1-Selective Methylation
Achieving N1 selectivity is often more substrate-dependent and may require screening. This protocol represents a general approach.
-
To a solution of the 5-substituted-1H-tetrazole (1.0 mmol) in a suitable solvent (e.g., THF, acetonitrile), add a base (e.g., K₂CO₃, 1.5 mmol).
-
Stir the suspension for 15-30 minutes at room temperature.
-
Add the methylating agent (e.g., methyl iodide, 1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to separate the N1 and N2 isomers.[14]
Summary of Factors Influencing Regioselectivity
The table below summarizes the general effects of various parameters on the N1 vs. N2 selectivity in tetrazole alkylation.
| Factor | Condition Favoring N1-Isomer | Condition Favoring N2-Isomer | Rationale |
| Electrophile Sterics | Small, unhindered (e.g., MeI) | Large, bulky (e.g., trityl, t-butyl) | Steric hindrance at the N1 position, which is adjacent to the 5-substituent, favors attack at the more accessible N2 position.[3] |
| Catalyst | Typically uncatalyzed or base-mediated | Lewis Acids (BF₃·Et₂O, Al(OTf)₃) | Lewis acids coordinate to the ring nitrogens, sterically and electronically favoring N2 substitution.[14] |
| Reaction Mechanism | Sₙ2-type conditions | Sₙ1-type conditions (via diazonium) | Diazotization of aliphatic amines, proceeding through a transient diazonium intermediate, preferentially yields 2,5-disubstituted tetrazoles.[3][13] |
| Solvent | Less polar, aprotic solvents | Polar, coordinating solvents | Solvent polarity affects the solvation of the tetrazolate anion and can influence the position of the N-H tautomeric equilibrium.[4][14] |
References
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Reaction mechanism for tetrazole via [3+2] cycloaddition. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Bera, M., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Reddy, B. V. S., et al. (2018). Cobalt-promoted regioselective preparation of aryl tetrazole amines. Journal of Chemical Sciences. [Link]
-
Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]
-
Wang, X., et al. (2019). Catalytic Direct Regioselective Synthesis of Phosphonylated Tetrazoles from Aryl Diazonium Salts and Seyferth-Gilbert Reagent. Organic Letters. [Link]
-
Efficient Synthesis of 1,5-Disubstituted Tetrazoles. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Mechanisms of tetrazole formation by addition of azide to nitriles. (2018). Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Problem with tetrazole formation. (2025). Reddit. Retrieved February 22, 2026, from [Link]
-
Kumar, A., et al. (2020). Visible-light driven regioselective synthesis of 1H-tetrazoles from aldehydes through isocyanide-based [3 + 2] cycloaddition. Green Chemistry. [Link]
-
Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]
-
A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Organic Chemistry Portal. [Link]
-
Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Sharma, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Garia, I., et al. (2010). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters. [Link]
-
Cantin, K., et al. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters. [Link]
-
Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. (2023). Journal of Sulfur Chemistry. [Link]
-
Sharma, P., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Flores-Alamo, M., et al. (2019). Synthesis of New bis 1- and 5-Substituted 1H-Tetrazoles via Huisgen-Type 1,3-Dipolar Cycloadditions. Molbank. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Amblard, F., et al. (2009). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Chemical Society Reviews. [Link]
-
Tetrazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and... (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
C-N Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H-tetrazoles. (2017). ChemistrySelect. [Link]
-
Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. (2010). Academia.edu. [Link]
-
Zhang, W., et al. (2020). Electrochemical synthesis of tetrazoles via metal- and oxidant-free [3 + 2] cycloaddition of azides with hydrazones. Green Chemistry. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020). MDPI. [Link]
-
The Chemistry of the Tetrazoles. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. [Link]
-
Tona, V., et al. (2017). Direct Regioselective Synthesis of Tetrazolium Salts by Activation of Secondary Amides under Mild Conditions. Organic Letters. [Link]
-
A Click Chemistry Approach to Tetrazoles: Recent Advances. (2018). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]
-
Das, S., et al. (2022). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. [Link]
-
The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. (2020). Refubium. [Link]
-
Roles of Guanidines in Recent Cycloaddition Reactions. (2024). MDPI. [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021). RSC Advances. [Link]
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Technical Support Center: Recrystallization of Methoxy-Substituted Tetrazole Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of methoxy-substituted tetrazole acids. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your purification processes.
I. Understanding the Molecule: Methoxy-Substituted Tetrazole Acids
Methoxy-substituted tetrazole acids are a class of compounds with significant interest in medicinal chemistry. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, offering similar acidity (pKa ≈ 4.9) but with improved metabolic stability and cell membrane permeability.[1][2] The presence of a methoxy group introduces additional polarity and potential for hydrogen bonding, which can influence solubility and crystallization behavior.
Key Physicochemical Properties:
-
Acidity: The tetrazole proton is acidic, allowing the molecule to form salts with bases. This property can be exploited during purification.
-
Polarity: The combination of the tetrazole ring and the methoxy group makes these molecules relatively polar.
-
Hydrogen Bonding: The N-H of the tetrazole ring and the oxygen of the methoxy group can act as hydrogen bond donors and acceptors, respectively.
-
Tautomerism: Tetrazoles can exist in different tautomeric forms (1H and 2H), the equilibrium of which can be influenced by the solvent, potentially affecting crystallization.[1]
II. Troubleshooting Guide: Common Recrystallization Issues
This section addresses common problems encountered during the recrystallization of methoxy-substituted tetrazole acids and provides actionable solutions.
Q1: My methoxy-substituted tetrazole acid is not dissolving in the hot recrystallization solvent. What should I do?
Answer: This issue typically points to an inappropriate solvent choice or insufficient solvent volume.
Troubleshooting Steps:
-
Increase Solvent Volume: Add the solvent in small portions to the heated mixture until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.[3][4]
-
Increase Temperature: Ensure your solvent is at or near its boiling point to maximize solubility.
-
Solvent Selection: If the compound remains insoluble even with a large volume of hot solvent, the solvent is likely not polar enough. Methoxy-substituted tetrazole acids are polar and will require polar solvents for dissolution.
-
Recommended Solvents to Try:
-
Rationale: The principle of "like dissolves like" is paramount. A polar compound will dissolve best in a polar solvent. The table below provides a starting point for solvent selection.
-
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Excellent for highly polar compounds, but can be difficult to remove.[8][9] |
| Methanol | 6.6 | 65 | Good for many tetrazole derivatives.[5][6] |
| Ethanol | 5.2 | 78 | A versatile and commonly used solvent.[5][6] |
| Acetonitrile | 6.2 | 82 | Can be effective for some tetrazoles.[10] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often used in mixed systems.[5][6][11] |
| Acetone | 5.4 | 56 | Good solvent power, but its low boiling point can lead to rapid evaporation.[5][6] |
Q2: My compound has dissolved, but no crystals form upon cooling. What is the next step?
Answer: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, meaning too much solvent was used.[3][13][14]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[13][15]
-
Seeding: If available, add a tiny crystal of the pure compound to the solution. This "seed" provides a template for further crystal formation.[13][15]
-
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[13][14] Once the volume is reduced, allow the solution to cool again.
-
Lower the Temperature: If cooling to room temperature and then in an ice bath is ineffective, a colder bath (e.g., ice-salt or dry ice-acetone) may be necessary.[13]
-
Change the Solvent System: If the above methods fail, the chosen solvent may not be optimal. Consider adding a less polar "anti-solvent" to a solution of your compound in a polar solvent. For example, if your compound is dissolved in ethanol, slowly add hexane until the solution becomes slightly cloudy, then gently heat until it is clear again and allow it to cool slowly.[9]
Q3: My methoxy-substituted tetrazole acid is "oiling out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This often happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure compound).[13][14]
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. Insulating the flask can facilitate gradual cooling.[3][13] Rapid cooling is a common cause of oiling out.[3]
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the mixture to decrease the saturation point, and then cool slowly.[14][15]
-
Change the Solvent System:
-
Try a solvent with a lower boiling point.
-
Use a mixed solvent system. The presence of a second solvent can alter the solubility curve to favor crystallization over oiling out.
-
-
Pre-purification: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[15] A preliminary purification step, such as passing the crude material through a short plug of silica gel, may be necessary.
Q4: The recrystallized product is still impure. What can I do to improve purity?
Answer: Impurities can be trapped within the crystal lattice, especially if crystallization occurs too quickly.
Troubleshooting Steps:
-
Slow Down Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of a well-ordered crystal lattice that excludes impurities.[3]
-
Hot Filtration: If there are insoluble impurities in your hot solution, they must be removed by hot filtration before cooling. If this step is omitted, these impurities will contaminate your final product.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution can help adsorb them.[4][15] Be sure to filter the hot solution to remove the charcoal before cooling.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Acid-Base Extraction: Since your compound is acidic, you can perform an acid-base extraction before recrystallization. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with a dilute aqueous base (e.g., 5% sodium bicarbonate). The tetrazole acid will move into the aqueous layer as its salt. The layers can then be separated, and the aqueous layer re-acidified (e.g., with 3M HCl) to precipitate the purified acid, which can then be collected by filtration or extracted back into an organic solvent.[13][16][17] This is a very effective method for removing non-acidic impurities.
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude methoxy-substituted tetrazole acid. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Recrystallization using a Mixed Solvent System
-
Dissolve the crude solid in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol).
-
Slowly add a hot "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane or water) dropwise until the solution becomes faintly cloudy.
-
Add a few drops of the first hot solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, as described in Protocol 1.
IV. Visualizing the Workflow
The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization of methoxy-substituted tetrazole acids.
V. References
-
Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Shi, L., Li, D., & Wang, J. (2007). Solubility of 1-H-Tetrazole-1-acetic Acid in Different Solvents between 283 K and 323 K. Journal of Chemical & Engineering Data, 52(5), 1883-1884. [Link]
-
Verma, A., Joshi, S., Singh, D., & Kumar, V. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 15(1), 35-62. [Link]
-
Raap, R., & Micetich, R. G. (1968). Tetrazolylacetic acids. Canadian Journal of Chemistry, 46(7), 1057-1063. [Link]
-
LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. [Link]
-
Taylor & Francis. (n.d.). Tetrazole – Knowledge and References. Taylor & Francis. Retrieved February 23, 2026, from [Link]
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. [Link]
-
Boeglin, D., et al. (2013). Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. (U.S. Patent No. 8,569,528 B2). U.S. Patent and Trademark Office.
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 21(9), 1185. [Link]
-
Habibi, D., et al. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry, 13(12), 3499-3504. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 23, 2026, from [Link]
-
Sobenina, L. N., et al. (2018). Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes. Molecules, 23(11), 2999. [Link]
-
Almanza-Serrano, G., et al. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. Molecules, 24(22), 4118. [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Retrieved February 23, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved February 23, 2026, from [Link]
-
Extractions&Ire. (2016, February 10). Tetrazole failure... help me pls [Video]. YouTube. [Link]
-
El-Fakharany, E. M., et al. (2016). MCR synthesis of a tetracyclic tetrazole scaffold. Tetrahedron Letters, 57(47), 5227-5230. [Link]
-
Schmidt, F., & Gevorgyan, V. (2018). A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. Chemistry – A European Journal, 24(62), 16496-16500. [Link]
-
Lara-Ramírez, C. E., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 20(18), 1898-1918. [Link]
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Validation & Comparative
Distinct Identification of 1H-Tetrazol-1-yl Isomers via NMR
Executive Summary: The Regioselectivity Challenge
In medicinal chemistry, the tetrazole ring is a critical bioisostere for carboxylic acids (e.g., in Sartans like Valsartan). However, the alkylation of 5-substituted tetrazoles is notoriously non-regioselective, typically yielding a mixture of 1H-tetrazol-1-yl (N1-isomer) and 2H-tetrazol-2-yl (N2-isomer) products.
Distinguishing these isomers is a "high-stakes" analytical challenge. Misidentification can lead to incorrect structure-activity relationship (SAR) data and regulatory compliance failure. While 1H NMR provides initial diagnostic peaks, this guide demonstrates why C5-H chemical shift analysis must be paired with 13C NMR and HMBC for a self-validating assignment protocol.
Part 1: Mechanistic Basis of Signal Differentiation
The differentiation between N1- and N2-substituted tetrazoles relies on the distinct electronic environments created by the position of the substituent.[1]
-
Electronic Shielding (1H NMR):
-
N1-Isomer (1H-tetrazol-1-yl): The substituent at N1 breaks the symmetry of the ring differently than at N2. The C5 proton (C5-H) is flanked by the substituted nitrogen (N1) and an sp2 nitrogen (N4).
-
N2-Isomer (2H-tetrazol-2-yl): The substituent is at N2.[1] The C5-H is flanked by two sp2 nitrogens (N1 and N4).
-
Result: The C5-H in the N1-isomer is typically deshielded (downfield) relative to the N2-isomer due to the proximity of the alkyl/aryl group's inductive effect and the specific ring current perturbations.
-
-
Carbon Skeletal Fingerprint (13C NMR):
-
The C5 carbon is the most reliable reporter. In the N2-isomer, the C5 carbon is significantly more deshielded (shifted downfield) than in the N1-isomer. This is often attributed to the stronger deshielding effect of the adjacent
-hybridized nitrogens in the N2-isomer compared to the N1-substituted system.
-
Visualization: Isomer Structural Differences
The following diagram illustrates the structural nodes and the critical atoms for NMR assignment.
Caption: Comparative topology of N1 vs. N2 tetrazole isomers highlighting the diagnostic C5-H and C5-Carbon shifts.
Part 2: Comparative Analysis & Data Tables
1. 1H NMR Characteristic Peaks (C5-H)
The proton attached to C5 is the primary "1H-tetrazol-1-yl" proton of interest.
| Feature | 1-Substituted (N1-Isomer) | 2-Substituted (N2-Isomer) | Differentiation Note |
| C5-H Shift ( | 9.00 – 9.60 ppm | 8.50 – 9.10 ppm | N1-isomer is typically downfield (+0.3 to +0.5 ppm) relative to N2. |
| Multiplicity | Singlet (s) | Singlet (s) | Can show small long-range coupling ( |
| N2-alkyl protons are often deshielded relative to N1, but this range overlaps heavily. | |||
| Solvent Effect | Stable in DMSO- | Stable in DMSO- | CDCl |
Critical Caveat: While the C5-H shift trend (N1 > N2) is generally observed, the absolute values depend heavily on the other substituent (R). Therefore, 1H NMR alone is insufficient for a definitive claim of regiochemistry without a reference standard.
2. The Definitive Validator: 13C NMR
To guarantee scientific integrity, you must cross-reference the 1H data with 13C data. This is the "Self-Validating" step.
| Carbon Node | 1-Substituted (N1) | 2-Substituted (N2) | Diagnostic Power |
| C5 (Tetrazole) | 145 – 155 ppm | 160 – 167 ppm | High. The |
| ~50 – 55 ppm | ~55 – 60 ppm | Low. Often too close to distinguish reliably. |
Part 3: Experimental Protocol & Workflow
To assign the structure of an unknown tetrazole alkylation product, follow this rigorous decision matrix.
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~5-10 mg of the isolated product in 0.6 mL of DMSO-
.-
Why DMSO? Tetrazoles are polar; DMSO minimizes aggregation and exchange broadening compared to CDCl
.
-
-
1H NMR Acquisition: Acquire a standard proton spectrum (16 scans min).
-
Observation: Locate the singlet in the 8.5–9.6 ppm region.
-
-
13C NMR Acquisition: Acquire a carbon spectrum (or UDEFT for speed).
-
Observation: Look for the quaternary C5 peak.
-
Decision: If C5 > 160 ppm
N2-Isomer . If C5 < 156 ppm N1-Isomer .
-
-
HMBC (The "Gold Standard"):
-
Run a
HMBC experiment optimized for long-range coupling (8-10 Hz). -
N1-Isomer: You will see a strong 3-bond correlation (
) between the N-CH protons and the C5 carbon . -
N2-Isomer: You will typically see NO correlation (or a very weak 4-bond correlation) between the N-CH protons and the C5 carbon , because the path is blocked by the N2-N3-N4 or N2-N1-C5 distance.
-
Workflow Diagram (Decision Tree)
Caption: Logical decision tree for definitive assignment of tetrazole regioisomers using combined NMR techniques.
References
-
BenchChem Technical Support. (2025).[2] Regioselectivity of Tetrazole Alkylation: Troubleshooting Guide. Retrieved from
-
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from
-
RSC Advances. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of nitrogen heterocycles. Retrieved from
-
Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Retrieved from
-
ResearchGate. (2025). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. Retrieved from [3]
Sources
Publish Comparison Guide: Mass Spectrometry of Tetrazolyl Benzoic Acids
The following guide details the mass spectrometry fragmentation patterns of Tetrazolyl Benzoic Acids (TBAs) . This analysis focuses on distinguishing these compounds from their carboxylic acid analogs (bioisosteres) and differentiating between positional isomers (ortho-, meta-, para-)—a critical requirement in the development of angiotensin II receptor antagonists (e.g., Valsartan, Losartan) and other medicinal candidates.
Executive Summary: The Bioisostere Challenge
Tetrazolyl benzoic acids (TBAs) are pivotal intermediates in medicinal chemistry. The tetrazole ring acts as a lipophilic bioisostere for the carboxylic acid group, offering improved metabolic stability and membrane permeability. However, this structural similarity presents a unique analytical challenge: differentiating the tetrazole moiety from the carboxylic acid and assigning the correct regioisomer (ortho/meta/para) during synthesis.
This guide compares the mass spectral performance of TBAs against standard Benzoic Acids (BAs) and details the fragmentation logic required to distinguish positional isomers.
Comparative Analysis: TBA vs. Benzoic Acid
The primary analytical task is confirming the presence of the tetrazole ring versus the carboxylic acid. While both moieties are acidic, their fragmentation pathways under Electrospray Ionization (ESI) and Electron Impact (EI) are distinct.
Table 1: Diagnostic Ion Comparison (ESI-MS/MS)
Data based on negative ion mode (ESI-), the preferred mode for these acidic compounds.
| Feature | Tetrazolyl Benzoic Acid (TBA) | Benzoic Acid (BA) | differentiation Logic |
| Primary Loss | TBA loses molecular nitrogen; BA loses carbon dioxide. | ||
| Secondary Loss | |||
| Radical Stability | High (Stabilized Nitrene/Carbene intermediates) | Moderate (Phenyl radical formation) | TBA fragmentation often leads to rearrangement into stable aziridine-like species. |
| Key m/z (Parent) | Both form stable anions, but TBA requires higher collision energy (CE) to fragment initially. |
Mechanism of Differentiation[1]
-
Benzoic Acids: The dominant pathway is the decarboxylation (
), yielding a phenyl anion. -
Tetrazoles: The dominant pathway is the extrusion of nitrogen gas (
) . This is thermodynamically driven by the formation of the triple bond in and typically results in a diazo- or nitrene-intermediate, which is distinct from the simple decarboxylation of benzoates.
Isomeric Differentiation: The "Ortho Effect"
Distinguishing ortho-tetrazolyl benzoic acid from its meta and para isomers is critical, as the ortho isomer is frequently the pharmacologically active scaffold (e.g., in sartan drugs).
The Ortho-Effect Mechanism
In the ortho isomer, the proximity of the carboxylic acid group (COOH) and the tetrazole ring allows for a unique intramolecular interaction that is geometrically impossible in meta or para isomers.
-
Ortho-Isomer: Undergoes cyclodehydration or specific interaction between the acidic proton of the carboxyl group and the basic nitrogen of the tetrazole. This often leads to a diagnostic loss of water (
, 18 Da) or a concerted loss of and driven by ring fusion. -
Meta/Para-Isomers: Fragment as independent functional groups. The tetrazole ejects
, and the carboxyl group ejects sequentially, without the "cooperative" loss seen in the ortho form.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways for Ortho-TBA vs. Para-TBA.
Figure 1: Comparative fragmentation pathways. Note the diagnostic dehydration path available only to the ortho-isomer due to steric proximity.
Technique Comparison: ESI vs. EI
The choice of ionization technique profoundly affects the spectral quality of tetrazoles, which are thermally labile.
| Parameter | Electrospray Ionization (ESI) | Electron Impact (EI) | Recommendation |
| Energy Transfer | Soft (Low internal energy transfer) | Hard (70 eV standard) | Use ESI for molecular weight confirmation.[1] |
| Molecular Ion | Strong | Weak or Absent ( | Tetrazoles often decompose in the GC injector/source before ionization in EI. |
| Fragmentation | Controlled via Collision Energy (CID) | Extensive, often unpredictable | EI is useful only if library matching is required and the compound is derivatized (e.g., TMS ester). |
| Derivatization | Not required | Mandatory (Trimethylsilylation) | Direct EI of free tetrazolyl benzoic acids leads to thermal degradation. |
Critical Insight: For EI-MS analysis, you must convert the tetrazolyl benzoic acid to its trimethylsilyl (TMS) derivative. The free acid will decarboxylate in the GC inlet, leading to false identification of the compound as a phenyl-tetrazole or benzonitrile derivative.
Experimental Protocol: Validated Workflow
To ensure reproducible fragmentation data, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of TBA in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode).
-
Why: Ammonium acetate buffers pH to ensure stable deprotonation (
) without suppressing ionization.
-
-
Concentration: Dilute to 1-10 µg/mL for direct infusion.
Phase 2: MS Method (Direct Infusion)
-
Source: ESI Negative Mode (Preferred for acidity).
-
Flow Rate: 10 µL/min.
-
Scan Range: m/z 50 – 500.
-
Collision Energy (CE) Ramp:
-
Acquire spectra at CE = 0, 10, 20, 30, and 40 eV.
-
Validation Step: Plot the "Survival Yield" of the precursor ion vs. CE. The CE where the precursor intensity drops to 50% (
) is a quantitative measure of stability. Ortho isomers typically show a lower due to the catalytic effect of the adjacent carboxyl group on fragmentation.
-
Phase 3: Data Interpretation[3]
-
Identify Parent: Confirm m/z corresponds to MW - 1.
-
Check for N2 Loss: Look for peak at
. -
Check for Ortho-Effect: Look for peak at
( ) or anomalous peak ratios compared to meta/para standards.
References
-
Liu, Y., et al. (2008).[3] "Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal.[3][4] Link
-
Pavlov, J., & Attygalle, A. B. (2017).[5] "Fragmentation mechanisms of protonated benzoic acid and related compounds." 65th ASMS Conference on Mass Spectrometry. Link
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds." BenchChem.[6][2] Link
-
Lopes, S., et al. (2021). "Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles." Molecules. Link
-
Doc Brown's Chemistry. (2025).[7] "Mass spectrum of benzoic acid fragmentation pattern." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Guide: NMR Differentiation of N1- and N2-Substituted Tetrazoles
Topic: Comparative Guide: NMR Differentiation of N1- (1H-tetrazol-1-yl) and N2- (2H-tetrazol-5-yl) Isomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1]
Executive Summary
In medicinal chemistry, the tetrazole ring acts as a metabolically stable bioisostere for carboxylic acids (e.g., in Sartan drugs like Losartan and Valsartan). However, the synthesis of substituted tetrazoles—specifically the alkylation of 5-substituted tetrazoles—almost invariably yields a mixture of N1-substituted (1H-tetrazol-1-yl) and N2-substituted (2H-tetrazol-5-yl) regioisomers.
Differentiating these isomers is critical because they exhibit vastly different pharmacological profiles and metabolic stabilities. The N2-isomer is typically the thermodynamic product (favored by steric relief), while the N1-isomer is often the kinetic product.
This guide provides a definitive, evidence-based protocol for distinguishing these isomers using 1D and 2D NMR spectroscopy, moving beyond empirical guessing to structural certainty.
Mechanistic Basis of Isomerism
The tetrazole anion is an ambident nucleophile. Upon alkylation, the electrophile can attack either the N1 or N2 position.
-
N1-Isomer (1,5-disubstituted): The substituent is attached to the nitrogen adjacent to the carbon.[2] This breaks the symmetry of the ring significantly.
-
N2-Isomer (2,5-disubstituted): The substituent is attached to the nitrogen one position removed from the carbon. This isomer often retains higher effective symmetry and is generally more lipophilic.
The "Smoking Gun" Indicators
| Feature | N1-Isomer (1H-tetrazol-1-yl) | N2-Isomer (2H-tetrazol-5-yl derived) |
| Thermodynamics | Kinetic Product (Minor) | Thermodynamic Product (Major) |
| Shielded ( | Deshielded ( | |
| Downfield ( | Upfield ( | |
| HMBC ( | Strong Correlation ( | No Correlation ( |
Methodology 1: C NMR (The C5 Diagnostic)
The most reliable 1D NMR method for differentiation is the chemical shift of the tetrazole carbon (C5).
The Protocol[4]
-
Acquire a proton-decoupled
C NMR spectrum (minimum 1024 scans for dilute samples). -
Identify the quaternary carbon signal of the tetrazole ring.
-
Apply the Shift Rule:
-
N2-Isomers: The C5 carbon appears downfield, typically between 162 and 167 ppm . This deshielding is attributed to the electron distribution in the 2,5-disubstituted system, which retains more "pyridine-like" character at N1/N4.
-
N1-Isomers: The C5 carbon appears upfield, typically between 150 and 157 ppm .
-
Expert Insight: In a mixture of isomers, you will often see two peaks in the aromatic/heterocyclic region. The larger peak (thermodynamic product) is usually the N2-isomer at ~164 ppm, while the smaller peak (kinetic product) is the N1-isomer at ~154 ppm.
Methodology 2: H- C HMBC (The Structural Proof)
When chemical shifts are ambiguous (e.g., due to strong electron-withdrawing groups on the phenyl ring shifting the baseline), Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool.
The Logic
-
N1-Isomer Connectivity: The protons of the alkyl group (
-CH ) are 3 bonds away from the tetrazole C5 carbon ( ). This coupling is typically 5–10 Hz , which is ideal for standard HMBC detection. -
N2-Isomer Connectivity: The protons of the alkyl group are 4 bonds away from the tetrazole C5 carbon (
). This coupling is usually near zero and invisible in standard HMBC experiments.
The Protocol[4]
-
Run a standard gradient-selected HMBC experiment optimized for
. -
Locate the proton signal of the alkyl group (e.g., N-CH
or N-CH ). -
Check for a cross-peak to the tetrazole C5 carbon.
-
Cross-peak present: Confirms N1-substitution .
-
Cross-peak absent: Strongly suggests N2-substitution (assuming S/N is sufficient).
-
Methodology 3: N NMR (Advanced Verification)
For critical structural assignments (e.g., regulatory filings),
-
N1-Isomer: The alkyl protons will show a strong
correlation to N1 (pyrrole-like, shielded, ~ -160 to -180 ppm relative to MeNO ) and a correlation to N2 (pyridine-like, deshielded, ~ -20 to -50 ppm). -
N2-Isomer: The alkyl protons will show a strong
correlation to N2 (pyrrole-like, shielded) and correlations to both N1 and N3 (pyridine-like). -
Differentiation: The observation of two pyridine-like nitrogens (N1/N3) correlating to the alkyl group confirms the N2-isomer, whereas the N1-isomer only shows correlation to one pyridine-like nitrogen (N2).
Decision Workflow (Graphviz)
Figure 1: Decision tree for the unambiguous assignment of tetrazole regioisomers using NMR.
Experimental Protocol: Step-by-Step Differentiation
Materials
-
Solvent: DMSO-
is preferred over CDCl due to the polarity of tetrazoles and better solubility. -
Concentration: ~10-20 mg for
H and HMBC; ~50 mg for C.
Workflow
-
Sample Preparation: Dissolve 20 mg of the isolated product in 0.6 mL DMSO-
. Ensure the solution is clear. -
H NMR Acquisition:
-
Acquire standard 1D proton spectrum.
-
Identify the alkyl protons (e.g., benzyl -CH
- at ~5.8 ppm). -
Note: In N2-isomers, the
-protons are often slightly deshielded (downfield) compared to N1-isomers, but this is not definitive.
-
-
C NMR Acquisition:
-
Acquire 1D carbon spectrum.[3]
-
Locate the C5 quaternary carbon (usually the most deshielded signal if no carbonyls are present).
-
Check: Is it >160 ppm (N2) or <158 ppm (N1)?
-
-
HMBC Acquisition (The Validator):
References
-
Begtrup, M. (1989). "NMR Spectra of Tetrazoles." Magnetic Resonance in Chemistry, 27(12), 1161–1165. Link
-
Katritzky, A. R., et al. (2008). "Synthesis and Structure of 1- and 2-Substituted Tetrazoles." Journal of Organic Chemistry, 73(6), 2169–2175. Link
-
Roh, J., et al. (2012). "Selectivity in the Alkylation of 5-Substituted Tetrazoles." European Journal of Organic Chemistry, 2012(31), 6101–6105. Link
-
Claramunt, R. M., et al. (2012). "Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles." Magnetic Resonance in Chemistry. Link
Sources
In Silico Validation of Tetrazole Bioisosteres: A Comparative Guide to Binding Affinity Assessment
Introduction: The Acid-to-Tetrazole Switch
The bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole is a canonical strategy in medicinal chemistry, famously exemplified by the angiotensin II receptor antagonist Losartan [1].[1][2] While the primary motivation is often to improve metabolic stability and oral bioavailability (via increased lipophilicity), the validation of binding affinity remains a critical bottleneck.
Tetrazoles mimic the planar acidity of carboxylates (
This guide objectively compares in silico validation methods, demonstrating why alchemical Free Energy Perturbation (FEP) is the necessary standard for this specific bioisosteric class.
The Tautomer Challenge: A Prerequisite for Accuracy
Before selecting a validation method, one must address the unique electronic behavior of the tetrazole ring. Unlike a carboxylate, which resonates between two equivalent oxygen atoms, a 5-substituted tetrazole exists in a tautomeric equilibrium between the 1H-tetrazole and 2H-tetrazole forms.
-
In Solution: The 2H-tautomer is generally more stable in non-polar environments and the gas phase.
-
In Binding Pockets: The protein environment often selects the specific tautomer that complements the local electrostatic field (e.g., a specific H-bond donor residue may stabilize the 1H- form).
Critical Failure Point: Standard docking protocols often fix the ligand in the 1H- form by default. If the receptor requires the 2H- form for optimal binding, the calculated affinity will be artificially low, leading to false negatives [3].
Comparative Analysis of Validation Methods
We evaluated three tiers of computational methods for predicting the binding affinity shift (
Tier 1: High-Throughput Molecular Docking (e.g., Glide, AutoDock)
-
Mechanism: Rigid receptor, flexible ligand. Uses empirical scoring functions.
-
Performance: Low Reliability. Docking scores correlate poorly with experimental
for this specific transformation. -
Why it fails: Docking scores are heavily biased by lipophilic terms and cannot accurately account for the explicit water bridges often required to mediate tetrazole binding. It also fails to capture the entropic cost of desolvating the tetrazole ring.
Tier 2: End-Point Free Energy Methods (MM-GBSA / MM-PBSA)
-
Mechanism: Molecular Mechanics with Generalized Born/Poisson-Boltzmann Surface Area. Runs a short MD simulation and calculates energy differences.
-
Performance: Medium Reliability. Better than docking for ranking congeneric series but struggles with absolute binding energies.
-
Why it struggles: While MM-GBSA handles implicit solvation, it often overestimates the electrostatic interaction of the charged tetrazolate anion, leading to exaggerated affinity predictions [4].
Tier 3: Alchemical Free Energy Perturbation (FEP/TI)
-
Mechanism: rigorously calculates the free energy difference by "alchemically" mutating the carboxylic acid into a tetrazole over a series of lambda (
) windows in explicit solvent. -
Performance: High Reliability. Consistently achieves RMSE < 1.0 kcal/mol against experimental data.
-
Why it works: FEP explicitly samples water molecules, capturing the critical desolvation penalty and water-mediated bridging characteristic of tetrazole binding. It also naturally samples both tautomeric states if set up correctly [5].
Summary of Performance Metrics
| Feature | Molecular Docking | MM-GBSA | FEP / TI |
| Throughput | High (>1000 cmpds/day) | Medium (~100 cmpds/day) | Low (~5-10 cmpds/day) |
| Explicit Water | No | No (Implicit) | Yes (Critical) |
| Tautomer Handling | Fixed Input | Fixed Input | Dynamic/Ensemble |
| RMSE (vs Exp.) | > 2.5 kcal/mol | ~ 1.5 - 2.0 kcal/mol | < 0.8 kcal/mol |
| Cost | Low | Medium | High |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and workflow for validating tetrazole bioisosteres, emphasizing the "Tautomer Check" loop often missed in standard protocols.
Caption: Figure 1. Hierarchical validation workflow. Note the critical Tautomer Enumeration step prior to docking and the use of Explicit Solvent MD prior to FEP.
Detailed Experimental Protocol: FEP Validation
To achieve high-confidence validation (RMSE < 1 kcal/mol), follow this self-validating FEP protocol. This workflow assumes the use of software capable of alchemical transformations (e.g., Schrödinger FEP+, Gromacs with PMX, or AMBER TI).
Step 1: System Preparation & Tautomer Generation
-
Protein Prep: Ensure the receptor is protonated at pH 7.4. Pay special attention to Histidine rotamers near the binding site.
-
Ligand Prep: Generate both 1H- and 2H-tetrazole tautomers for the candidate. Do not rely on the software's default choice.
-
Force Field: Assign OPLS4 or AMBER GAFF2 parameters. Ensure the tetrazole ring parameters (dihedrals) are accurate; if the "penalty score" is high, run a quick QM torsion scan (B3LYP/6-31G*) to parameterize.
Step 2: The Thermodynamic Cycle Setup
Construct a relative binding free energy (RBFE) map.
-
Perturbation: Carboxylic Acid (
) Tetrazole ( ).[3] -
Leg 1 (Solvent): Transform
to in a water box (neutralize with ). -
Leg 2 (Complex): Transform
to inside the protein binding pocket.
Step 3: Lambda ( ) Scheduling
Tetrazoles involve a change in net charge distribution and size. Use a "Soft-Core" potential to prevent singularities.
-
Windows: Use a minimum of 12
windows (0.0, 0.1, ... 1.0). -
Sampling: 5 ns per window is the minimum baseline.[4] For charged perturbations, extend to 10-20 ns per window to ensure convergence.
Step 4: Analysis & Self-Validation
-
Hysteresis Check: Calculate the free energy difference using both Forward (0
1) and Reverse (1 0) directions (Bennett Acceptance Ratio - BAR). -
Validation Criteria: The hysteresis (difference between forward and reverse) must be < 0.5 kcal/mol . If it is higher, the sampling is insufficient, or the tautomer state is unstable.
Structural Interaction Analysis
Understanding why the tetrazole binds is as important as the affinity number. The diagram below compares the binding mode of a carboxylate vs. a tetrazole.
Caption: Figure 2. Interaction comparison. Note that the Tetrazole (right) often recruits explicit water molecules to bridge interactions with distant residues (e.g., Thr/Ser) due to its larger volume and nitrogen lone pairs.
Conclusion
Replacing a carboxylic acid with a tetrazole is a proven strategy to enhance drug-like properties, but it carries a risk of binding affinity loss due to desolvation penalties.[2]
Recommendation: Do not rely on standard molecular docking for this validation. The lack of explicit solvent and static tautomer handling leads to high false-negative rates. For reliable decision-making, FEP/TI is the mandatory validation tool , providing the accuracy required to distinguish between a bioisostere that merely "fits" and one that actually binds.
References
-
BenchChem. (2025).[1] Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. BenchChem Guides. Link
-
Drug Hunter. (2025).[2] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Link
-
Matta, C. F., et al. (2010). The bioisosteric similarity of the tetrazole and carboxylate anions: clues from the topologies of the electrostatic potential.[5] European Journal of Medicinal Chemistry. Link
-
ChemRxiv. (2024). Assessing the Performance of Docking, FEP, and MM/GBSA Methods on a Series of KLK6 Inhibitors. ChemRxiv Preprints. Link
-
Frontiers in Molecular Biosciences. (2022). MM/PB(GB)SA benchmarks on soluble proteins and membrane proteins.[6] Frontiers. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The bioisosteric similarity of the tetrazole and carboxylate anions: clues from the topologies of the electrostatic potential and of the electron density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | MM/PB(GB)SA benchmarks on soluble proteins and membrane proteins [frontiersin.org]
Safety Operating Guide
Operational Guide: Disposal of 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Topic: 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers.[1][2]
Executive Hazard Summary
Immediate Action Required: Do NOT dispose of this compound in standard organic solvent waste streams without prior stabilization.[2]
As a Senior Application Scientist, I must clarify a critical misconception: while the benzoic acid moiety suggests a standard organic acid, the 1-substituted tetrazole ring classifies this molecule as a High-Nitrogen Energetic Material .[1][2] Tetrazoles possess a high positive heat of formation (
Core Risks:
-
Explosive Decomposition: Risk increases significantly if the material is dry, crystallized, or heated above its melting point.[2]
-
Formation of Metal Tetrazolates: Contact with corroded metal spatulas or waste drums containing heavy metals (Pb, Cu, Zn) can form extremely shock-sensitive salts.[1][2]
-
Shock Sensitivity: Crystallized material in ground-glass joints is a known detonation hazard.[1][2]
Pre-Disposal Characterization & Stabilization
Before removing the material from the fume hood, you must stabilize it.[2] The goal is "Desensitization by Dilution."[2]
A. The "Wet" Rule
Never handle this compound as a dry solid for disposal if possible.[2] Solvation absorbs the energy of any micro-decomposition and prevents propagation.[2]
| State of Waste | Stabilization Protocol |
| Pure Solid (>500 mg) | DANGER. Do not scrape dry.[1][2] Wet with Ethanol or Acetonitrile immediately.[2] Dissolve to <5% concentration. |
| Reaction Mixture | Quench any active reagents. Dilute with compatible solvent (Ethanol/Water) to ensure no precipitation occurs upon cooling.[2] |
| Contaminated Glassware | Rinse immediately with Acetone or Ethanol.[2] Do not let solvent evaporate in joints.[2] |
B. Chemical Compatibility Matrix
You must segregate this waste.[2][3][4] Use this matrix to prevent immediate reaction in the waste container.[2]
| Incompatible Agent | Mechanism of Failure | Consequence |
| Strong Acids (HCl, H₂SO₄) | Protonation of the tetrazole ring / Formation of hydrazoic acid analogs.[1][2] | Increased sensitivity; toxic gas release.[2] |
| Heavy Metals (Cu, Pb, Zn) | Ligand exchange with the tetrazole nitrogen.[2] | Formation of Primary Explosives (Metal Tetrazolates). |
| Strong Oxidizers | Oxidation of the methoxy/aromatic group.[2] | Rapid exothermic reaction; fire/explosion.[2] |
The Disposal Workflow
This protocol uses a "Segregated High-Hazard" stream.[1][2] Do not mix with the general "Halogenated/Non-Halogenated" waste drums.[2]
Step 1: Container Selection
-
Material: High-density polyethylene (HDPE) only.[1][2] NO METAL CANS.
-
Closure: Vented cap recommended to prevent pressure buildup from slow
release.[2]
Step 2: Preparation of Waste Solution
-
Dissolve the 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in a combustible solvent (Ethanol or Acetone are preferred).[1][2]
-
Ensure the final concentration is below 5% (w/v) .
-
Optional but Recommended: Add 10% water to further desensitize the mixture (reduces static discharge risks).[2]
Step 3: Labeling
The label must be explicit to protect the waste management team.[2]
-
Primary Constituent: Ethanol/Acetone (Solvent).[2]
-
Hazardous Constituent: 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.[1][2]
-
Hazard Flags: [Flammable] [High Nitrogen] [Potentially Explosive].[1][2]
-
Note: "CONTAINS TETRAZOLE DERIVATIVES - DO NOT CONCENTRATE."
Step 4: Operational Decision Tree
Figure 1: Operational decision tree for the safe disposal of tetrazole-containing intermediates. Note the specific diversion for large solid quantities.
Emergency Contingencies
Scenario A: Spillage of Solid Material
-
Evacuate: Clear the immediate area.
-
Do Not Sweep: Dry sweeping generates static and friction.[2]
-
Wet Method: Gently cover the spill with a solvent-dampened pad (Ethanol/Water).[2]
-
Cleanup: Wipe up while wet.[2] Place pads in a plastic bag, then into an HDPE container.
Scenario B: Dried Material in Ground Glass Joint
-
Do Not Force: If a flask stopper is stuck due to crystallized tetrazole, do not twist.
-
Soak: Submerge the entire joint in a water/ethanol bath and sonicate gently (if safe) or let soak for 24 hours to dissolve the crystals from the outside in.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
Klapötke, T. M. (2011).[2] Chemistry of High-Energy Materials. De Gruyter.[2] (Referencing Tetrazole heat of formation and sensitivity). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Explosive and Pyrotechnic Safety. [Link][1][2]
-
American Chemical Society. (2015).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
